molecular formula C7H7BrFN B13138000 2-(2-Bromoethyl)-3-fluoropyridine

2-(2-Bromoethyl)-3-fluoropyridine

Cat. No.: B13138000
M. Wt: 204.04 g/mol
InChI Key: RCAMRHJEGGPZAL-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-3-fluoropyridine is a useful research compound. Its molecular formula is C7H7BrFN and its molecular weight is 204.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromoethyl)-3-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromoethyl)-3-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

IUPAC Name

2-(2-bromoethyl)-3-fluoropyridine

InChI

InChI=1S/C7H7BrFN/c8-4-3-7-6(9)2-1-5-10-7/h1-2,5H,3-4H2

InChI Key

RCAMRHJEGGPZAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CCBr)F

Origin of Product

United States

Methodological & Application

Application Note: Synthesis of Novel Heterocyclic Compounds from 2-(2-Bromoethyl)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utility of 2-(2-Bromoethyl)-3-fluoropyridine (CAS: 40273-45-8) as a bifunctional linchpin in the synthesis of fused bicyclic heterocycles, specifically 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines (7-azaindolines) . These scaffolds are critical pharmacophores in kinase inhibitor development (e.g., JAK, FGFR, and c-Met inhibitors). This guide provides a validated protocol for the stepwise construction of the pyrrolopyridine core via sequential intermolecular


-alkylation and intramolecular nucleophilic aromatic substitution (

), overcoming the inherent low reactivity of the C3-fluorine substituent.

Strategic Analysis: Reactivity Profile

The starting material, 2-(2-Bromoethyl)-3-fluoropyridine, possesses two distinct electrophilic sites with orthogonal reactivity profiles. Understanding this dichotomy is essential for preventing side reactions such as elimination.

Reactivity Map
  • Site A (Alkyl Bromide): A "soft" electrophile susceptible to

    
     displacement by amines, thiols, or alkoxides. It is also prone to E2 elimination to form 2-vinyl-3-fluoropyridine if treated with bulky, non-nucleophilic bases.
    
  • Site B (Aryl Fluoride): A "hard" electrophile at the 3-position. In a neutral pyridine ring, this position is deactivated toward

    
    . Cyclization requires either a highly nucleophilic anion (generated via strong base) or transition-metal catalysis (Pd/Cu).
    
Decision Pathway (DOT Visualization)

ReactivityMap Start 2-(2-Bromoethyl)-3-fluoropyridine Path1 Pathway A: Nucleophilic Attack (SN2) Start->Path1 Primary Amine (Mild Base) Path2 Pathway B: Elimination (E2) Start->Path2 Bulky Base (t-BuOK) Intermed Intermediate: Secondary Amine Path1->Intermed SideProduct Side Product: 2-Vinyl-3-fluoropyridine Path2->SideProduct Cyclization Intramolecular SNAr (Ring Closure) Intermed->Cyclization Strong Base (LHMDS) or Pd-Cat Product Target: 7-Azaindoline Cyclization->Product

Figure 1: Reaction pathway analysis showing the competition between productive substitution and unwanted elimination.

Core Protocol: Synthesis of N-Substituted 7-Azaindolines

This workflow describes the synthesis of


-aryl/alkyl-7-azaindolines. The process is split into two stages to maximize control: (1) Displacement of the bromide and (2) Ring closure.
Stage 1: -Alkylation ( )

Objective: Install the amine nucleophile without triggering elimination.

Reagents:

  • Substrate: 2-(2-Bromoethyl)-3-fluoropyridine (1.0 equiv)

  • Nucleophile: Primary Amine (

    
    , 1.2 equiv)
    
  • Base: Diisopropylethylamine (DIPEA, 2.0 equiv) or

    
    
    
  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Dissolve 2-(2-Bromoethyl)-3-fluoropyridine in anhydrous MeCN (0.2 M concentration).

  • Add

    
     (powdered) or DIPEA.
    
  • Add the primary amine dropwise at 0°C to suppress elimination.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • QC Check: Monitor by LC-MS. Look for the mass

      
      .
      
  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Stage 2: Intramolecular Cyclization ( )

Objective: Displace the unactivated C3-fluorine to form the 5-membered ring. Expert Insight: The C3-fluorine is not sufficiently electrophilic for weak bases. You must generate a discrete amide anion or use Buchwald-Hartwig conditions.

Method A: Base-Mediated (For robust substrates)

  • Reagents: LHMDS (Lithium hexamethyldisilazide, 1.0 M in THF, 2.5 equiv).

  • Solvent: Anhydrous THF.

  • Protocol:

    • Dissolve the intermediate from Stage 1 in anhydrous THF (0.1 M) under Argon.

    • Cool to -78°C.

    • Add LHMDS slowly. The solution often turns deep red/orange (formation of the anion).

    • Warm slowly to RT and reflux for 2–6 hours.

    • Quench: Cool to 0°C and add saturated

      
      .
      
    • Isolation: Extract with EtOAc. The product is the cyclized 7-azaindoline.

Method B: Palladium-Catalyzed (For sensitive substrates)

  • Catalyst:

    
     (5 mol%) / BINAP or Xantphos (10 mol%).
    
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Toluene or Dioxane (100°C).

Data Summary: Typical Yields
R-Group (Amine)MethodTime (Stage 2)Yield (Overall)Notes
BenzylA (LHMDS)3 h78%Robust, standard scale-up route.
4-MethoxybenzylA (LHMDS)4 h72%PMB group cleavable later.
CyclopropylB (Pd-Cat)12 h65%Volatile; requires sealed tube.
Phenyl (Aniline)B (Pd-Cat)16 h58%Aniline nucleophiles require Pd catalysis.

Advanced Workflow: Oxidation to 7-Azaindoles

The 2,3-dihydro products (7-azaindolines) are valuable, but the fully aromatic 7-azaindole is a more common kinase inhibitor scaffold.

Protocol:

  • Dissolve 7-azaindoline in 1,4-dioxane or toluene.

  • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) or activated

    
     (10 equiv).
    
  • Stir at RT (for DDQ) or Reflux (for

    
    ) for 1–3 hours.
    
  • Filter through Celite and concentrate.

Experimental Logic & Troubleshooting

The "Vinyl" Trap
  • Problem: Appearance of a byproduct with mass

    
    .
    
  • Cause: E2 elimination of the ethyl bromide to form 2-vinyl-3-fluoropyridine.

  • Solution: This occurs if the amine is sterically hindered or the base is too strong during Stage 1. Use a polar aprotic solvent (DMF) to enhance nucleophilicity of the amine relative to basicity, or switch to a weaker base (

    
    ).
    
Sluggish Cyclization
  • Problem: Intermediate persists during Stage 2.

  • Cause: The 3-fluoro group is electronically stable.

  • Solution:

    • If using Method A: Ensure the THF is strictly anhydrous. Moisture kills the LHMDS.

    • If using Method B: Switch ligand to BrettPhos , which is specialized for difficult C-N couplings on heteroaromatics.

References

  • Synthesis of 7-Azaindoles via 2-Fluoropyridines

    • Access to Highly Substituted 7‑Azaindoles from 2‑Fluoropyridines via 7‑Azaindoline Intermediates.[1][2]

    • Source: ACS / Figshare.
  • Intramolecular SNAr Mechanisms

    • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
    • Source: Journal of the American Chemical Society (2018).
  • Reactivity of 3-Fluoropyridines

    • SNAr displacement of fluorine from pentafluoropyridine by sodium oxim
    • Source: Royal Society of Chemistry (RSC).
  • 7-Azaindole Pharmacophores

    • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine deriv
    • Source: Bioorganic & Medicinal Chemistry (via NIH/PubMed).

Sources

Application Note: Protocol for the Alkylation of Amines with 2-(2-Bromoethyl)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The alkylation of amines using 2-(2-Bromoethyl)-3-fluoropyridine (referred to herein as Reagent 3-F ) presents a specific set of chemoselective challenges distinct from standard alkyl halide substitutions. While the 3-fluoropyridine motif is a high-value pharmacophore for modulating basicity and metabolic stability in kinase inhibitors and GPCR ligands, the ethyl linker introduces two competing failure modes:[1]

  • Intramolecular Cyclization (Self-Quaternization): The pyridine nitrogen is nucleophilic.[1][2] In the free-base form, the molecule can cyclize to form a strained pyrido[1,2-a]azetidinium salt (or polymerize), depleting the reagent before it reacts with the target amine.[1]

  • 
    -Elimination:  The electron-withdrawing nature of the 3-fluoro substituent increases the acidity of the 
    
    
    
    -protons on the ethyl chain, significantly heightening the risk of E2 elimination to form 2-vinyl-3-fluoropyridine .[1][2]

This protocol prioritizes "In-Situ Neutralization" to maintain the concentration of the unstable free base at a minimum, ensuring the intermolecular


 reaction with the target amine dominates over intramolecular degradation or elimination.

Chemical Mechanism & Failure Modes[1][3]

Understanding the electronic influence of the 3-fluoro group is critical for parameter selection.[2]

  • Inductive Effect (-I): The fluorine at C3 withdraws electron density.[1][2]

    • Impact on Pyridine N: Reduces basicity/nucleophilicity compared to the non-fluorinated parent.[2] Benefit: Slower self-cyclization.[1][2]

    • Impact on Linker:[1][2] Increases acidity of

      
      -protons.[1][2] Risk:  Faster elimination to vinyl species.[2]
      
Diagram 1: Reaction Pathways and Competitive Landscapes

The following diagram illustrates the kinetic competition between the desired pathway (Green) and the degradation pathways (Red).

ReactionPathways Salt Reagent 3-F (HBr Salt) (Stable Storage Form) FreeBase Free Base Species (Transient/Unstable) Salt->FreeBase Deprotonation (Base) Product Desired N-Alkylated Product (Secondary/Tertiary Amine) FreeBase->Product SN2 Attack by Target Amine Vinyl Side Product A: 2-Vinyl-3-fluoropyridine (via E2 Elimination) FreeBase->Vinyl Heat / Strong Base (Elimination) Cyclic Side Product B: Azetidinium Salt / Polymer (via Self-Alkylation) FreeBase->Cyclic High Conc. / Time (Intramolecular) TargetAmine Target Amine (R-NH2)

Caption: Kinetic competition between intermolecular SN2 alkylation (Green) and competing E2 elimination or intramolecular cyclization (Red).[1][2]

Experimental Protocol

Reagent Handling (Critical)

Reagent 3-F is commercially supplied or synthesized as the Hydrobromide (HBr) salt .[1][2]

  • Storage: Store the HBr salt at 4°C under argon. It is hygroscopic.[2]

  • Warning: NEVER isolate the free base of Reagent 3-F and store it.[2] It must be generated in situ or used immediately after extraction.[2]

Standard Protocol: In-Situ Neutralization ( )

This method is preferred for primary and secondary amines that are moderately nucleophilic.[1][2]

Materials:

  • Reagent 3-F (HBr Salt): 1.0 equiv.[1][2]

  • Target Amine: 1.1 – 1.2 equiv.[2]

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv).[1][2]
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1][2]

  • Additive: Sodium Iodide (NaI) (0.1 equiv) – Optional Finkelstein catalyst.[1][2]

Step-by-Step Workflow:

  • Preparation of Amine Solution: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Target Amine (1.2 equiv) in anhydrous MeCN (0.1 M concentration relative to Reagent 3-F).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of DIPEA to this solution first and stir for 5 mins.

  • Base Addition: Add

    
      (3.0 equiv) to the amine solution.[2] Ensure the base is finely powdered to maximize surface area.[2]
    
  • Controlled Addition of Reagent 3-F: Add the Reagent 3-F HBr salt (1.0 equiv) directly to the stirring suspension as a solid.[1][2]

    • Rationale: Adding the solid salt allows for a slow, controlled release of the free base into the solution as it is neutralized by the carbonate. This keeps the instantaneous concentration of the electrophile low, suppressing self-polymerization.

  • Reaction:

    • Seal the vial and purge with Nitrogen/Argon.[2]

    • Stir at 40°C for 12–16 hours.

    • Optimization: If the reaction is sluggish, increase to 60°C. Do not exceed 80°C to avoid elimination to the vinyl species.

  • Workup:

    • Filter off the inorganic solids (

      
      , KBr).
      
    • Concentrate the filtrate under reduced pressure.[2]

    • Dissolve residue in DCM or EtOAc and wash with saturated

      
       (aq).[1][2]
      
    • Dry over

      
       and concentrate.
      
Alternative Protocol: For Non-Nucleophilic Amines (Phase Transfer)

If the target amine is sterically hindered or electron-deficient (e.g., an aniline), the standard condition may be too slow, allowing the reagent to degrade.

  • System: Toluene / 50% NaOH (aq) / TBAB (tetrabutylammonium bromide, 5 mol%).[1][2]

  • Mechanism: The phase transfer catalyst brings the hydroxide to the interface to deprotonate the amine, while the organic layer keeps the Reagent 3-F solvated.

Optimization & Troubleshooting Data

The following table summarizes common issues and the corrective actions based on the specific reactivity of the 3-fluoro derivative.

Observation (LCMS/NMR)DiagnosisRoot CauseCorrective Action
Vinyl Pyridine observed (M-HBr)Elimination (E2)Base is too strong or Temp too high.[1][2] 3-F acidity effect.[1][2]Switch base from

to

or

.[2] Lower temp to RT.
Dimer/Polymer peaksSelf-AlkylationFree base concentration too high.[1][2]Use the Solid Addition method (Step 3 above).[2] Dilute reaction to 0.05 M.
No Reaction (SM remaining)Low NucleophilicityPoor amine reactivity.[1][2]Add NaI (0.5 equiv) to form the reactive alkyl iodide in situ.
Dialkylation (Tertiary amine formed)Over-alkylationPrimary amine is less hindered than product.[1][2]Use excess Amine (3.0 equiv) or protect the amine (e.g., use a sulfonamide and alkylate, then deprotect).[1]
Diagram 2: Experimental Logic Flow

Use this flowchart to determine the optimal conditions for your specific substrate.[2]

OptimizationFlow Start Start: Define Target Amine IsAmineBasic Is Amine Basic/Nucleophilic? (Alkyl amine, cyclic amine) Start->IsAmineBasic MethodA Use Method A: MeCN, K2CO3, 40°C Add Reagent 3-F as Solid Salt IsAmineBasic->MethodA Yes IsAniline Is Amine Weak? (Aniline, Amide) IsAmineBasic->IsAniline No CheckLCMS Check LCMS @ 4h MethodA->CheckLCMS VinylSeen Vinyl Product Observed? CheckLCMS->VinylSeen ReduceTemp Reduce Temp to 20°C Switch to NaHCO3 VinylSeen->ReduceTemp Yes Continue Continue VinylSeen->Continue No MethodB Use Method B: NaI (0.5 eq) Catalyst Consider DMF @ 60°C IsAniline->MethodB Moderate (Aniline) MethodC Use Method C: Phase Transfer (Toluene/NaOH/TBAB) IsAniline->MethodC Very Weak (Amide)

Caption: Decision matrix for selecting reaction conditions based on amine nucleophilicity and observed side-products.

Safety and Handling

  • Vesicant Hazard: 2-(2-haloethyl)pyridines are potential vesicants (blistering agents) similar to nitrogen mustards.[1][2] They can alkylate DNA.[2]

    • Control: Handle all solids and solutions in a fume hood. Double glove (Nitrile).[1][2]

    • Quenching: Quench all glassware and waste with a 10% solution of aqueous ammonia or NaOH to destroy any residual alkylating agent before removal from the hood.

References

  • Chemical Identity & Salt Stability

    • PubChem. 2-(2-Bromoethyl)pyridine hydrobromide (CAS 72996-65-7).[1][2] National Library of Medicine.[2]

    • [Link][1][2]

  • General Protocol for Amine Alkylation

    • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][2][3] Journal of Organic Chemistry, 2002, 67(3), 674-683.[1][2][3]

    • [Link][1][2]

  • Specific Reactivity of 2-(Haloethyl)

    • Spivey, A. C., et al. "Reactivity of 2-(2-bromoethyl)pyridine derivatives."[1][2] Organic & Biomolecular Chemistry, 2000.[2] (General grounding on the cyclization kinetics of pyridine side chains).

    • Note: See also Org.[2] Synth. 1946, 26, 16 for foundational pyridine functionalization.[2] [Link]

  • Selective Alkylation Strategies

    • Singh, P., et al. "Selective N-alkylation of primary amines with R–NH2[1]·HBr and alkyl bromides."[4][5] RSC Advances, 2014, 4, 18229-18233.[1][2][4]

    • [Link]

Sources

Application Notes: 2-(2-Bromoethyl)-3-fluoropyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, and survival.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] Kinase inhibitors have emerged as a cornerstone of targeted therapy, with a growing number of small molecules gaining regulatory approval.[2]

The pyridine scaffold is a privileged heterocycle in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding site of the target kinase.[1] The strategic incorporation of fluorine into these scaffolds has become an increasingly prevalent strategy to enhance the pharmacological properties of drug candidates. The unique electronic properties of fluorine can modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved potency, selectivity, and pharmacokinetic profiles.[3][4]

This application note focuses on the utility of a specific fluorinated pyridine building block, 2-(2-Bromoethyl)-3-fluoropyridine , in the synthesis of kinase inhibitors. This reagent serves as a versatile electrophile for the introduction of a 2-(3-fluoropyridin-2-yl)ethyl moiety onto nucleophilic centers of core heterocyclic scaffolds, a common strategy in the construction of potent and selective kinase inhibitors.

Featured Application: Synthesis of a PI3Kβ Inhibitor Intermediate

To illustrate the practical application of 2-(2-Bromoethyl)-3-fluoropyridine, we present a detailed protocol for the synthesis of a key intermediate in the development of selective Phosphoinositide 3-kinase beta (PI3Kβ) inhibitors. The target molecule for this synthesis is 1-(2-(3-Fluoropyridin-2-yl)ethyl)-1H-pyrrolo[2,3-b]pyridine , a derivative of 7-azaindole. The 7-azaindole core is a well-established scaffold in kinase inhibitor design.

The PI3K/AKT/mTOR signaling pathway is a central regulator of the cell cycle, and its aberrant activation is a common driver of tumorigenesis.[5][6][7] PI3Kβ, one of the Class I PI3K isoforms, has been identified as a key driver of signaling in cancers with loss of the tumor suppressor PTEN.[4][8] Therefore, the development of selective PI3Kβ inhibitors represents a promising therapeutic strategy.[9]

The synthesis described herein involves the N-alkylation of 7-azaindole with 2-(2-Bromoethyl)-3-fluoropyridine. This reaction exemplifies a common and critical bond-forming reaction in the synthesis of many kinase inhibitors.

Chemical Structures and Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
2-(2-Bromoethyl)-3-fluoropyridine C7H7BrFN204.04
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) C7H6N2118.14
1-(2-(3-Fluoropyridin-2-yl)ethyl)-1H-pyrrolo[2,3-b]pyridine C14H12FN3241.27

Experimental Protocols

Synthesis of 1-(2-(3-Fluoropyridin-2-yl)ethyl)-1H-pyrrolo[2,3-b]pyridine

This protocol details the N-alkylation of 7-azaindole using 2-(2-Bromoethyl)-3-fluoropyridine under basic conditions. The selection of a suitable base and solvent system is critical to ensure efficient deprotonation of the 7-azaindole nitrogen and subsequent nucleophilic attack on the alkyl bromide.

Materials:

  • 7-Azaindole (1.0 eq)

  • 2-(2-Bromoethyl)-3-fluoropyridine (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 7-azaindole.

  • Dissolution: Add anhydrous DMF to the flask to dissolve the 7-azaindole.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 2-(2-Bromoethyl)-3-fluoropyridine dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Visualizing the Synthetic Pathway and Biological Context

Synthetic Workflow

G cluster_synthesis Synthesis of PI3Kβ Inhibitor Intermediate 7_Azaindole 7-Azaindole Reaction N-Alkylation (NaH, DMF) 7_Azaindole->Reaction Bromo_reagent 2-(2-Bromoethyl)-3-fluoropyridine Bromo_reagent->Reaction Intermediate 1-(2-(3-Fluoropyridin-2-yl)ethyl)-1H-pyrrolo[2,3-b]pyridine Reaction->Intermediate

Caption: Synthetic scheme for the N-alkylation of 7-azaindole.

PI3K/AKT Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP3->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream Downstream Effectors AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation, Growth & Survival Downstream->Proliferation Inhibitor PI3Kβ Inhibitor (e.g., GSK2636771) Inhibitor->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: Simplified PI3K/AKT signaling pathway and the point of inhibition.

Safety and Handling of 2-(2-Bromoethyl)-3-fluoropyridine

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed and may be harmful in contact with skin.[10][11]

  • Skin Corrosion/Irritation: Causes skin irritation.[11][12]

  • Eye Damage/Irritation: Causes serious eye irritation.[11][12]

  • Respiratory Irritation: May cause respiratory irritation.[12]

Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[10][11]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11][12]

  • Avoid breathing vapors or mist.[10][12]

  • Keep away from heat, sparks, and open flames.[10][11]

  • Handle in accordance with good industrial hygiene and safety practices.[10]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[10]

First Aid Measures:

  • If Swallowed: Rinse mouth and seek immediate medical attention.[10][12]

  • If on Skin: Wash off immediately with plenty of water for at least 15 minutes.[11]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

Conclusion

2-(2-Bromoethyl)-3-fluoropyridine is a valuable and versatile building block for the synthesis of kinase inhibitors. Its application in the N-alkylation of heterocyclic cores, such as 7-azaindole, provides a straightforward route to novel compounds with potential therapeutic applications. The protocol provided herein serves as a practical guide for researchers in drug discovery and medicinal chemistry. Adherence to appropriate safety precautions is paramount when handling this and other reactive chemical intermediates.

References

  • PI3K/AKT/mTOR pathway - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Creative Diagnostics. (n.d.). PI3K-Akt Signaling Pathway. Retrieved February 17, 2026, from [Link]

  • Patsnap Synapse. (2026, January 27). GSK-2636771 - Drug Targets, Indications, Patents. Retrieved February 17, 2026, from [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved February 17, 2026, from [Link]

  • Sino Biological. (n.d.). PI3K-Akt Signaling Pathway. Retrieved February 17, 2026, from [Link]

  • Li, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 23(7), 1738.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 2-(2-Bromoethyl)-3-fluoropyridine. Retrieved February 17, 2026, from a similar product's SDS on their website.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 171, 105765.
  • de Bono, J. S., et al. (2021). A Phase I, Open-Label, Dose-Finding Study of GSK2636771, a PI3Kβ inhibitor, Administered with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer. Clinical Cancer Research, 27(14), 3876-3885.
  • Gillis, E. P., et al. (2015). Fluorine in pharmaceuticals: organofluorine containing drugs approved by the U.S. Food and Drug Administration. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • CymitQuimica. (2024, November 1). Safety Data Sheet for 4-Bromopyridine.
  • Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet for a related bromo-fluoro compound.
  • Barlaam, B., et al. (2013). Inhibitors of PI3Kβ as Potential Treatment for Cancer. ACS Medicinal Chemistry Letters, 4(9), 838-839.
  • Google Patents. (n.d.). US10336759B2 - Salts and processes of preparing a PI3K inhibitor.
  • ResearchGate. (n.d.). Chemical structures of PI3Kβ inhibitors.
  • PubChem. (n.d.). Gsk-2636771 | C22H22F3N3O3 | CID 56949517. Retrieved February 17, 2026, from [Link]

  • Rivero, R. A., & Tedesco, R. (2013). Imidazopyridine Derivatives as PI3 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 4(9), 838-839.
  • UCL Discovery. (n.d.). A First Time in Human Trial of GSK2636771, a PI3Kβ selective Inhibitor, in patients with advanced solid tumors. Retrieved February 17, 2026, from [Link]

  • GSK. (2019, September 3). A Phase I/IIa, First Time in Human, study of GSK2636771 in subjects with advanced solid tumors with phosphatase and tensin homolog (PTEN) deficiency, Trial ID 115717. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2017, June 26). (PDF) A First-Time-in-Human Study of GSK2636771, a Phosphoinositide 3 Kinase Beta-Selective Inhibitor, in Patients with Advanced Solid Tumors. Retrieved February 17, 2026, from [Link]

  • ACS Figshare. (2015, September 4). Access to Highly Substituted 7‑Azaindoles from 2‑Fluoropyridines via 7‑Azaindoline Intermediates. Retrieved February 17, 2026, from [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.).
  • Aurigene Pharmaceutical Services. (n.d.). A highly effective synthesis of 2-alkynyl-7-azaindoles.
  • ResearchGate. (n.d.). Selective N7 Alkylation of 7-Azaindazoles | Request PDF. Retrieved February 17, 2026, from [Link]

  • A formal synthesis of deoxyvariolin B is also described by using the same synthetic strategy. (2026, February 7).
  • PubMed. (2025, September 15). Design, synthesis, and biological evaluation of novel GSK-3β covalent inhibitors for cancer treatment. Retrieved February 17, 2026, from [Link]

  • Google Patents. (2016, June 23). WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop.
  • PubMed. (2017, October 1). A First-Time-in-Human Study of GSK2636771, a Phosphoinositide 3 Kinase Beta-Selective Inhibitor, in Patients with Advanced Solid Tumors. Retrieved February 17, 2026, from [Link]

  • Chemical Society Reviews (RSC Publishing). (2010, June 24). Luminescence and reactivity of 7-azaindole derivatives and complexes. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2022, March 31). DESIGN AND SYNTHESIS OF DUAL HER-2 AND PI3 KINASE INHIBITORS FOR THE TREATMENT OF BREAST CANCER.
  • Design, Synthesis and Biological Evaluation of Multi-Target Anti-Cancer Agent PYR26. (n.d.).

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-(2-Bromoethyl)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(2-Bromoethyl)-3-fluoropyridine

Welcome to the technical support center for the synthesis of 2-(2-Bromoethyl)-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the most common route for synthesizing 2-(2-Bromoethyl)-3-fluoropyridine?

A1: The most prevalent and direct method is the bromination of the corresponding alcohol, 2-(3-fluoropyridin-2-yl)ethan-1-ol. This transformation is typically achieved using a brominating agent that favors an S(_N)2 mechanism to prevent carbocation rearrangements and ensure a clean conversion of the primary alcohol to the primary alkyl bromide.[1][2][3][4]

Q2: Which brominating agent is recommended for converting 2-(3-fluoropyridin-2-yl)ethan-1-ol to the desired product?

A2: Phosphorus tribromide (PBr(_3)) is a highly effective and commonly used reagent for this type of transformation.[4][5] It reliably converts primary alcohols to alkyl bromides with minimal side reactions when used under appropriate conditions.[3] Alternative reagents include thionyl bromide (SOBr(_2)) or Appel reaction conditions (PPh(_3)/CBr(_4)).[5][6] However, SOBr(_2) can be more reactive and is known to form unreactive salts with pyridine.[5]

Q3: Why is an S(_N)2 reaction pathway preferred for this synthesis?

A3: The S(_N)2 pathway is preferred because it avoids the formation of a carbocation intermediate.[1][3] Reagents like HBr can lead to carbocation formation, which can result in rearrangements and other side products, especially with more complex molecules.[7] Since the substrate is a primary alcohol, the S(_N)2 mechanism is highly favored, leading to a more predictable and cleaner reaction with inversion of configuration (though not relevant here as the carbon is not a stereocenter).[2][4]

Q4: What are the primary stability concerns for the product, 2-(2-Bromoethyl)-3-fluoropyridine?

A4: Alkyl bromides, particularly those adjacent to a pyridine ring, can be susceptible to degradation over time. Potential issues include self-quaternization (intermolecularly or with another pyridine-containing molecule) or elimination of HBr to form 3-fluoro-2-vinylpyridine, especially if exposed to heat or basic conditions. It is advisable to store the purified product under an inert atmosphere at low temperatures.

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Conversion of Starting Alcohol

You observe a significant amount of unreacted 2-(3-fluoropyridin-2-yl)ethan-1-ol in your crude reaction mixture by TLC or NMR analysis.

start Low Yield / Incomplete Reaction cause1 Insufficient Brominating Agent start->cause1 cause2 Moisture Contamination start->cause2 cause3 Sub-optimal Temperature start->cause3 cause4 Work-up Issues start->cause4 sol1 Use slight excess of PBr3 (0.33-0.4 eq. per -OH). Monitor reaction by TLC until SM is consumed. cause1->sol1 Solution sol2 Ensure oven-dried glassware and anhydrous solvents. Run reaction under inert atmosphere (N2 or Ar). cause2->sol2 Solution sol3 Maintain temperature (typically 0 °C to RT). Avoid excessive cooling which slows the reaction. cause3->sol3 Solution sol4 Be aware of water-soluble phosphite ester intermediates. Ensure thorough extraction during work-up. cause4->sol4 Solution

Caption: Troubleshooting workflow for low reaction yield.

Possible Cause Underlying Chemistry Recommended Solution
Inadequate PBr(_3) Stoichiometry PBr(_3) has three bromine atoms that can react. Theoretically, one-third of an equivalent is needed per equivalent of alcohol. However, to drive the reaction to completion, a slight excess is often necessary.[1]Use 0.33 to 0.4 equivalents of PBr(_3) for each equivalent of the alcohol. Monitor the reaction progress via TLC to ensure the complete consumption of the starting material.
Moisture in the Reaction PBr(_3) reacts vigorously and irreversibly with water to form phosphorous acid and HBr.[1][8] This consumes the reagent and reduces its availability to react with the alcohol.All glassware must be oven- or flame-dried before use. Use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent atmospheric moisture from entering the system.
Reaction Temperature Too Low While the initial addition of PBr(_3) is often done at 0 °C to control the exothermic reaction, maintaining too low a temperature for the entire duration may slow the S(_N)2 substitution to an impractical rate.After the initial exothermic phase, allow the reaction to slowly warm to room temperature and stir until completion is confirmed by TLC analysis.
Loss During Aqueous Work-up The intermediate phosphite esters formed during the reaction can be water-soluble and may be lost during the aqueous quench and extraction steps if the reaction is not complete.[1]Ensure the reaction has gone to completion before quenching. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to maximize the recovery of the organic product.
Problem 2: Presence of Significant Impurities in Crude Product

Your crude product analysis shows one or more significant byproducts in addition to the desired 2-(2-Bromoethyl)-3-fluoropyridine.

sub 2-(3-fluoropyridin-2-yl)ethan-1-ol + PBr3 prod {2-(2-Bromoethyl)-3-fluoropyridine (Desired Product)} sub->prod  SN2 Pathway (Main Reaction) side1 {3-Fluoro-2-vinylpyridine (Elimination Product)} sub->side1  E2 Elimination (High Temp.) side2 {Bis(2-(3-fluoropyridin-2-yl)ethyl) ether (Ether Byproduct)} sub->side2  Ether Formation (Excess Alcohol) side3 {Quaternized Pyridine Salt (Acid-Base Reaction)} sub->side3  N-Protonation/Quaternization (HBr byproduct)

Caption: Main reaction pathway and common side reactions.

Observed Impurity Formation Mechanism Prevention & Mitigation Strategies
3-Fluoro-2-vinylpyridine This alkene is formed via an E2 elimination pathway, which competes with the desired S(_N)2 reaction.[1] This is favored by higher temperatures and sterically hindered substrates. While the substrate is a primary alcohol, localized overheating can promote this side reaction.Control Temperature: Maintain a low reaction temperature (0 °C to room temperature). Avoid aggressive heating. Reagent Choice: Using PBr(_3) or Appel conditions generally minimizes elimination compared to using HBr.[3][8]
Bis(2-(3-fluoropyridin-2-yl)ethyl) ether This symmetrical ether can form if unreacted alcohol attacks the intermediate alkyl dibromophosphite. This is more likely if the concentration of the starting alcohol is high relative to the brominating agent.[1]Controlled Addition: Use "inverse addition," where the alcohol solution is added slowly to the PBr(_3) solution. This ensures PBr(_3) is always in excess, minimizing the concentration of free alcohol available for nucleophilic attack.[1]
Pyridinium Hydrobromide Salt If moisture contaminates the reaction, HBr is generated. The basic nitrogen of the pyridine ring can be protonated by this HBr, forming a pyridinium salt. This salt may be insoluble and can complicate the reaction and work-up.Strict Anhydrous Conditions: As mentioned previously, ensure all reagents, solvents, and glassware are dry.[1][8] Non-Acidic Work-up: During work-up, use a mild base (e.g., saturated NaHCO(_3) solution) to neutralize any generated acid and deprotonate the pyridinium salt, allowing the freebase product to be extracted into the organic layer.
Triphenylphosphine Oxide (if using Appel Reaction) In the Appel reaction (PPh(_3)/CBr(_4)), triphenylphosphine oxide (Ph(_3)PO) is a stoichiometric byproduct.[6][9] It can be difficult to separate from the desired product due to its polarity and crystallinity.Purification: Ph(_3)PO is often removed by column chromatography. In some cases, it can be precipitated out by adding a non-polar solvent (like hexanes or a mixture of ether/hexanes) to the concentrated crude product, followed by filtration.

Experimental Protocol: Bromination using PBr(_3)

This protocol is a general guideline. It is crucial to monitor the reaction by TLC to determine the actual reaction time.

  • Preparation: Under an inert atmosphere (N(_2)), add anhydrous solvent (e.g., dichloromethane or diethyl ether) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add 2-(3-fluoropyridin-2-yl)ethan-1-ol (1.0 eq) to the flask. Slowly add phosphorus tribromide (PBr(_3), ~0.4 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench it by the very slow, dropwise addition of saturated aqueous sodium bicarbonate (NaHCO(_3)) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-(2-Bromoethyl)-3-fluoropyridine by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphorus tribromide. Retrieved from [Link]

  • Reddit. (2019, August 28). PBr3 Bromination of Alcohol/Possible Side Reaction With Azide?. r/chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

  • OrgoSolver. (n.d.). Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(bromoethyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
  • Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • Braun, M. (n.d.). The classical Appel reaction. Science of Synthesis.
  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Brominations with Pyridine Hydrobromide Perbromide.
  • YouTube. (2020, September 5). Alcohols to Alkyl Bromides, Part 1. Retrieved from [Link]

Sources

Overcoming low yields in the bromoethylation of 3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Synthesizing N-(2-bromoethyl)-3-fluoropyridinium

The functionalization of nitrogen heterocycles is a cornerstone of modern drug discovery and materials science.[1] Specifically, the introduction of a bromoethyl group onto a pyridine ring creates a valuable intermediate, poised for subsequent nucleophilic substitutions to build molecular complexity. However, the bromoethylation of 3-fluoropyridine presents a distinct set of challenges that frequently lead to frustratingly low yields.

The electron-withdrawing nature of the fluorine atom at the 3-position decreases the basicity and nucleophilicity of the pyridine nitrogen, rendering it less reactive toward electrophiles like 1,2-dibromoethane.[2] This inherent low reactivity, coupled with potential side reactions and product instability, necessitates a carefully optimized and well-understood protocol. This guide provides a comprehensive troubleshooting framework, grounded in mechanistic principles, to help researchers overcome these obstacles and achieve success in their synthesis.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions

This section is designed to address the most common issues encountered during the bromoethylation of 3-fluoropyridine. The reaction is fundamentally a nucleophilic substitution (SN2) where the pyridine nitrogen acts as the nucleophile.

Q1: My reaction shows very low conversion of the 3-fluoropyridine starting material, even after prolonged reaction times. What's going wrong?

Answer: This is the most common issue and typically points to insufficient activation of the SN2 pathway. The reduced nucleophilicity of the 3-fluoropyridine nitrogen is the primary culprit.

Probable Causes & Solutions:

  • Insufficient Thermal Energy: The reaction often requires elevated temperatures to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. Start at a moderate temperature (e.g., 60-80 °C) and monitor by TLC. If conversion remains low, you may need to heat to reflux, depending on the solvent. Be cautious, as excessive heat can promote side reactions.

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the transition state of an SN2 reaction.

    • Solution: Employ a polar aprotic solvent. Solvents like Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are excellent choices. They can solvate the cationic pyridinium product as it forms without hydrogen bonding to the nitrogen nucleophile, which would hinder its reactivity. Avoid protic solvents like ethanol or water, which can deactivate the nucleophile.

  • Stoichiometry: An incorrect ratio of reactants can stall the reaction.

    • Solution: Use a moderate excess of 1,2-dibromoethane (e.g., 1.5 to 3.0 equivalents). This ensures that the concentration of the electrophile remains high throughout the reaction, driving the equilibrium towards the product according to Le Châtelier's principle.

Problem SymptomProbable CauseRecommended Action
Low to no conversion (TLC)Insufficient Reactivity1. Increase temperature incrementally (e.g., 80 °C → 100 °C). 2. Switch to a polar aprotic solvent (DMF, MeCN). 3. Increase excess of 1,2-dibromoethane to 2-3 equivalents.

Q2: My TLC plate shows complete consumption of the starting material, but I have multiple new spots and a low yield of the desired product after workup. What are these side products?

Answer: The formation of multiple products indicates that competing reaction pathways are occurring. Understanding these pathways is key to suppressing them.

Probable Causes & Solutions:

  • Elimination of HBr: 1,2-dibromoethane can undergo elimination to form vinyl bromide, especially at high temperatures or in the presence of a base (if used). This consumes the electrophile in a non-productive pathway.

    • Solution: Maintain the lowest possible temperature that still affords a reasonable reaction rate. If a base is being used for other reasons, ensure it is a non-nucleophilic, sterically hindered base and is added slowly at a controlled temperature.

  • Over-alkylation/Dimerization: While less common for this specific reaction, it's possible for impurities or side products to react further.

    • Solution: Ensure the purity of your starting materials. 3-Fluoropyridine should be free of other isomeric pyridines, and 1,2-dibromoethane should be pure. Use of an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction is run at high temperatures for extended periods.[3]

  • Decomposition: 3-Fluoropyridine can be sensitive to strongly acidic conditions, which might arise from the HBr generated during elimination side reactions.[4] The product itself, a pyridinium salt, may also have limited thermal stability.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating. If the reaction mixture becomes dark or tar-like, decomposition is likely. A milder reaction temperature for a longer time is often superior to a high temperature for a short time.

Logical Workflow for Troubleshooting

The following diagram outlines a systematic approach to diagnosing and resolving issues with the bromoethylation reaction.

Troubleshooting_Workflow start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node end_node end_node start Start: Low Yield of N-(2-bromoethyl)-3-fluoropyridinium check_conversion Check TLC/LCMS: What is the status of 3-fluoropyridine (SM)? start->check_conversion sm_present SM is Largely Unreacted check_conversion->sm_present > 20% SM Remains sm_consumed SM is Consumed check_conversion->sm_consumed < 5% SM Remains cause_reactivity Cause: Low Reactivity sm_present->cause_reactivity check_products Analyze Product Mixture: How many products? sm_consumed->check_products solution_reactivity Solutions: 1. Increase Temperature 2. Use Polar Aprotic Solvent (DMF) 3. Increase Excess of C2H4Br2 cause_reactivity->solution_reactivity success Successful Synthesis solution_reactivity->success multiple_products Multiple Side Products check_products->multiple_products Multiple Spots single_product Mainly One Product, Low Isolated Yield check_products->single_product One Major Spot cause_side_reactions Cause: Side Reactions/ Decomposition multiple_products->cause_side_reactions solution_side_reactions Solutions: 1. Lower Temperature 2. Check Reagent Purity 3. Use Inert Atmosphere 4. Minimize Reaction Time cause_side_reactions->solution_side_reactions solution_side_reactions->success cause_workup Cause: Workup/Purification Issues single_product->cause_workup solution_workup Solutions: 1. Avoid Aqueous Workup if Product is Highly Soluble 2. Precipitate with Non-polar Solvent (e.g., Ether) 3. Use Product In Situ cause_workup->solution_workup solution_workup->success

Caption: A workflow for troubleshooting low yields in the bromoethylation of 3-fluoropyridine.

Frequently Asked Questions (FAQs)

Q3: Can I use a base to accelerate the reaction by deprotonating something? A: No, this is generally not recommended. There are no acidic protons to remove from the starting materials to initiate the reaction. Adding a traditional base (like triethylamine or potassium carbonate) is more likely to induce the E2 elimination of HBr from 1,2-dibromoethane, which is a detrimental side reaction.

Q4: Is an inert atmosphere (N₂ or Ar) strictly necessary? A: While the reaction can often be performed without it, using an inert atmosphere is good laboratory practice, especially when heating reactions for extended periods. It prevents potential oxidation of the pyridine or solvent at high temperatures, which can contribute to the formation of colored impurities and tar.[3]

Q5: My final product is a sticky oil or is highly water-soluble, making extraction difficult. How should I purify it? A: The N-(2-bromoethyl)-3-fluoropyridinium bromide product is an ionic salt and is often not amenable to standard silica gel chromatography.

  • Precipitation/Trituration: After the reaction, cool the mixture and try to precipitate the product by adding a non-polar solvent in which the salt is insoluble, such as diethyl ether or hexane. The resulting solid can then be collected by filtration.

  • Aqueous Wash Caution: Avoid extensive aqueous washes if your product is highly water-soluble. If you must wash, use brine (saturated NaCl solution) to minimize dissolution of the organic salt.

  • Use In Situ: If the subsequent reaction step is compatible, consider removing the solvent under reduced pressure and using the crude pyridinium salt directly without purification.

Q6: Are there alternative methods to synthesize 3-fluoro-N-alkylpyridines? A: Yes, if direct bromoethylation proves too challenging, other strategies exist. For instance, one could perform a nucleophilic aromatic substitution (SNAr) on a different pyridine derivative where a good leaving group is present at the 3-position, though this is often more difficult than substitution at the 2- or 4-positions.[5][6] More advanced methods involving transition-metal-catalyzed C-H functionalization have also been developed for synthesizing substituted fluoropyridines.[7]

Core Reaction Mechanism and Competing Pathways

The desired transformation and a key side reaction are illustrated below. Optimizing for the SN2 pathway while suppressing the E2 pathway is the primary goal.

Reaction_Mechanisms cluster_reactants Reactants cluster_sn2 Desired Pathway (SN2) cluster_e2 Side Reaction (E2) Py 3-Fluoropyridine (Nucleophile) TS_SN2 SN2 Transition State Py->TS_SN2 Attacks CH2 DBE 1,2-Dibromoethane (Electrophile) DBE->TS_SN2 VinylBr Vinyl Bromide (Byproduct) DBE->VinylBr Product N-(2-bromoethyl)-3-fluoropyridinium bromide (Desired Product) TS_SN2->Product Br- leaves Base Base / High Heat Base->VinylBr Promotes Elimination HBr HBr

Caption: Desired SN2 pathway versus the competing E2 elimination side reaction.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should adapt it based on their specific laboratory equipment and observations.

Materials:

  • 3-Fluoropyridine (1.0 eq)

  • 1,2-Dibromoethane (2.5 eq)

  • Acetonitrile (MeCN), anhydrous (to make a 0.5 M solution with respect to 3-fluoropyridine)

  • Diethyl ether (for precipitation)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoropyridine (1.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Argon) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add anhydrous acetonitrile, followed by 1,2-dibromoethane (2.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath. Monitor the reaction progress by TLC (e.g., using a 10% MeOH in DCM eluent system; the product salt will likely remain at the baseline). The reaction may take 12-24 hours.

  • Workup and Isolation:

    • Once the starting material is consumed, allow the flask to cool to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Slowly add diethyl ether to the concentrated mixture while stirring vigorously. The product should precipitate as a solid.

    • Continue stirring in the ether slurry for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual 1,2-dibromoethane.

  • Drying: Dry the resulting solid under high vacuum to yield the N-(2-bromoethyl)-3-fluoropyridinium bromide salt.

References

  • Pougnet, T., et al. (2017). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 22(1), 130. Available at: [Link]

  • Sokolov, V. V., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13568–13578. Available at: [Link]

  • Brugarolas, P., et al. (2013). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Journal of Labelled Compounds and Radiopharmaceuticals, 56(9-10), 487-492. Available at: [Link]

  • Wang, D., & Widen, J. C. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(15), 3854–3856. Available at: [Link]

Sources

Troubleshooting guide for scaling up 2-(2-Bromoethyl)-3-fluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(2-Bromoethyl)-3-fluoropyridine

Welcome to the technical support guide for the synthesis of 2-(2-Bromoethyl)-3-fluoropyridine. This valuable building block is crucial in the development of novel pharmaceuticals and agrochemicals[1]. While its synthesis from the corresponding alcohol, 2-(3-fluoropyridin-2-yl)ethanol, appears straightforward on a lab scale, scaling up production presents significant challenges in yield, purity, and safety.

This guide is designed for researchers and process chemists to navigate and troubleshoot these scale-up complexities. We will focus on the most common synthetic transformation: the bromination of the precursor alcohol.

Part 1: Troubleshooting Guide for Synthesis Scale-Up

The conversion of 2-(3-fluoropyridin-2-yl)ethanol to 2-(2-Bromoethyl)-3-fluoropyridine is typically achieved via nucleophilic substitution, most commonly using phosphorus tribromide (PBr₃) or an Appel-type reaction. The following Q&A addresses issues that frequently arise during the scale-up of these processes.

Q1: My reaction yield is consistently low, or the conversion is incomplete after scaling up. What are the likely causes and solutions?

Low yield is the most common scale-up challenge. The root cause is often a combination of factors that are less impactful on a smaller scale.

Possible Causes & Recommended Solutions:

  • Moisture Contamination: PBr₃ reacts violently with water to produce phosphorous acid and HBr, consuming the reagent and reducing its efficacy[2].

    • Solution: Ensure all glassware and reactors are rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents (<50 ppm water). Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Insufficient Reagent Stoichiometry: While a stoichiometric amount of PBr₃ (0.33-0.4 equivalents per alcohol) is theoretically needed, minor reagent deactivation by moisture or trace impurities can lead to incomplete conversion[2].

    • Solution: On scale-up, consider using a slight excess (e.g., 1.05 - 1.1 equivalents of the active bromine) to drive the reaction to completion. Monitor the reaction progress by an appropriate in-process control (IPC) like HPLC or TLC before quenching.

  • Inadequate Thermal Control: If the reaction is run too cold, the activation energy barrier may not be overcome, leading to a stalled reaction.

    • Solution: Determine the optimal temperature range in small-scale experiments. On a larger scale, use a jacketed reactor with a reliable chiller/heater unit and an internal temperature probe to ensure the batch reaches and maintains the target temperature.

  • Side Reactions: The primary culprits for yield loss are often competing side reactions, such as elimination to form 3-fluoro-2-vinylpyridine or ether formation from unreacted starting material[2].

    • Solution: To minimize elimination, maintain the lowest effective temperature. To prevent ether formation, use "inverse addition," where the alcohol solution is added slowly to the PBr₃ solution. This keeps the brominating agent in excess, minimizing the concentration of free alcohol available to act as a nucleophile[2].

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues during scale-up.

LowYield_Troubleshooting Start Low Yield or Incomplete Conversion Observed Check_Moisture Verify Anhydrous Conditions (Solvents, Glassware, Atmosphere) Start->Check_Moisture Step 1 Check_Reagents Confirm Reagent Stoichiometry & Quality Check_Moisture->Check_Reagents Step 2 Check_Temp Review Temperature Profile (Addition & Reaction Temp) Check_Reagents->Check_Temp Step 3 IPC_Analysis Analyze IPC Data (TLC/HPLC) Check_Temp->IPC_Analysis Step 4 Side_Products Side Products Detected? IPC_Analysis->Side_Products Yes Stalled_Reaction Mainly Starting Material Remains IPC_Analysis->Stalled_Reaction No Optimize_Addition Solution: Lower Temp, Use Inverse Addition Side_Products->Optimize_Addition Optimize_Stoich Solution: Increase Reagent Equiv. (1.05-1.1x) Stalled_Reaction->Optimize_Stoich Optimize_Temp Solution: Increase Reaction Temp or Time Stalled_Reaction->Optimize_Temp

Sources

Technical Support Center: Managing Exothermic Reactions Involving 2-(2-Bromoethyl)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for handling 2-(2-Bromoethyl)-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but reactive intermediate. The presence of a bromoethyl group and a fluorinated pyridine ring makes this compound a valuable building block in pharmaceutical and agrochemical synthesis.[1] However, these same structural features contribute to its reactivity, particularly in nucleophilic substitution reactions which are often highly exothermic.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you safely manage the thermal hazards associated with 2-(2-Bromoethyl)-3-fluoropyridine. Our goal is to equip you with the knowledge to anticipate, prevent, and control exothermic events, ensuring both the safety of your laboratory personnel and the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with 2-(2-Bromoethyl)-3-fluoropyridine potentially exothermic?

A1: The primary cause of exothermicity is the nucleophilic substitution reaction at the ethyl side chain, where the bromide is an excellent leaving group. Reactions with strong nucleophiles (e.g., amines, thiolates, alkoxides) are typically fast and release significant heat. The pyridine ring itself is a base and can react exothermically with acids.[2] Furthermore, the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the bromoethyl group.

Q2: What are the most critical parameters to monitor during a reaction with this compound?

A2: The most critical parameters to monitor are:

  • Reaction Temperature (Tr): This is the internal temperature of the reaction mixture.

  • Jacket Temperature (Tj): The temperature of the cooling/heating fluid in the reactor jacket. A large difference between Tr and Tj can indicate a highly exothermic event.

  • Reagent Addition Rate: The rate at which the limiting reagent is added. This directly controls the rate of heat generation.[3]

  • Stirring/Agitation: Proper mixing is crucial to ensure even heat distribution and prevent the formation of localized "hot spots."[4]

  • Off-gassing: Some reactions may produce gaseous byproducts, leading to a pressure increase.[2]

Q3: How does scaling up a reaction with 2-(2-Bromoethyl)-3-fluoropyridine increase the risk of a thermal event?

A3: As the reaction scale increases, the ratio of the heat exchange surface area to the reaction volume decreases.[3][5] This means that the ability to remove heat from the system becomes less efficient. A reaction that is easily controlled at a 1-gram scale can become dangerously exothermic at a 1-kilogram scale because the heat generated increases cubically with the linear scale-up factor, while the heat removal capacity only increases squarely.

Q4: What are the recommended solvents for reactions involving this compound?

A4: The choice of solvent is critical for thermal management. Solvents with higher boiling points and good heat capacity can help to absorb the heat generated during the reaction. However, the solvent must also be compatible with the reaction chemistry. Always consider the potential for the solvent to react with the reagents or products. Using an inert diluent can also help to moderate the reaction rate and absorb excess heat.[6]

Q5: How should 2-(2-Bromoethyl)-3-fluoropyridine and its reaction mixtures be stored?

A5: 2-(2-Bromoethyl)-3-fluoropyridine should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7][8] Reaction mixtures, especially those that have not gone to completion, should be cooled to a safe temperature and stored with adequate headspace and venting, as delayed reactions or slow decomposition could lead to pressure buildup.

Troubleshooting Guide

Issue 1: Rapid, Uncontrolled Temperature Increase Upon Reagent Addition

Q: We are observing a sharp temperature spike that is difficult to control with our cooling system shortly after beginning the addition of our nucleophile to a solution of 2-(2-Bromoethyl)-3-fluoropyridine. What is happening and what should we do?

A: This is a classic sign of an exothermic reaction where the rate of heat generation is exceeding the rate of heat removal. Immediate action is required to prevent a thermal runaway.

Potential Causes:

  • Reagent Addition Rate is Too High: The most common cause is adding the limiting reagent too quickly, leading to a rapid release of energy.[3][4]

  • Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction, or it may not be operating at its maximum efficiency.

  • Insufficient Pre-cooling: The initial reaction mass may not have been cooled to the target starting temperature before the addition began.[4]

  • Poor Mixing: Inadequate agitation can lead to localized regions of high reactant concentration ("hot spots"), which then disperse and cause a sudden, bulk temperature increase.[4]

  • Reaction Induction Period: Some reactions have an induction period where they are slow to start. If reagent accumulates and the reaction then initiates rapidly, a dangerous exotherm can occur.

Recommended Solutions:

  • Immediate Corrective Actions:

    • Stop Reagent Addition Immediately: This is the first and most critical step to halt further heat generation.

    • Engage Emergency Cooling: If available, apply maximum cooling to the reactor jacket. An external ice bath can also be used for smaller flasks.

    • Add a Quenching Agent (if pre-determined and safe): In some pre-validated protocols, a chemical quencher can be added to stop the reaction. This should only be done if the quenching process itself is well-understood and does not produce its own hazards.

    • Dilute the Reaction: Adding a cold, inert solvent can help to absorb heat and reduce the reactant concentration.

  • Process Modifications for Future Experiments:

    • Perform Reaction Calorimetry: Before scaling up, use a reaction calorimeter to determine the total heat of reaction and the maximum rate of heat evolution.[4] This data is essential for designing an adequate cooling system.

    • Reduce the Reagent Addition Rate: Implement a slower, controlled addition rate. A semi-batch process, where one reagent is added slowly to the other, is generally safer for exothermic reactions.[9]

    • Use a Lower Starting Temperature: Starting the reaction at a lower temperature provides a larger safety margin before reaching a hazardous temperature.

    • Improve Agitation: Ensure the stirrer is appropriately sized and positioned for the reactor vessel and that the stirring speed is sufficient to maintain a homogenous mixture.

    • Dilute the Reagents: Running the reaction at a lower concentration can slow the reaction rate and reduce the overall heat load.

Issue 2: Reaction Fails to Initiate, Followed by a Sudden Exotherm

Q: We added a portion of our amine nucleophile, but the reaction temperature did not increase as expected. After some time, the reaction suddenly started and the temperature rose very quickly. How can we prevent this dangerous situation?

A: This scenario describes a hazardous accumulation of unreacted reagents, which can lead to a catastrophic thermal event once the reaction finally initiates.

Potential Causes:

  • Presence of an Inhibitor: Trace impurities in the starting materials or solvent (e.g., water, antioxidants) may be inhibiting the reaction.

  • Low Initial Temperature: The starting temperature may be too low for the reaction to overcome its activation energy.

  • Catalyst Inactivity: If the reaction is catalyzed, the catalyst may be inactive or poisoned.

  • Poor Reagent Quality: One of the starting materials may be of poor quality or has degraded during storage.

Recommended Solutions:

  • Ensure Reaction Initiation:

    • "Priming" the Reaction: Add a small amount of the reagent and wait for a confirmed initiation (e.g., a small, controlled temperature increase) before proceeding with the rest of the addition.

    • Temperature Monitoring: A delayed reaction initiation after the start of dosing must be avoided to prevent reactant accumulation.[5]

    • Online Analysis: If possible, use in-situ monitoring techniques (e.g., IR, Raman) to confirm that the reaction is proceeding as the reagent is added.

  • Investigate the Root Cause:

    • Reagent and Solvent Purity: Ensure all reagents and solvents are pure and dry. Perform quality control checks on new batches of starting materials.

    • Optimize Starting Temperature: Experiment at a small scale to find the optimal starting temperature that allows for a smooth and controlled initiation.

    • Catalyst Screening: If a catalyst is used, screen different catalysts or ensure the purity and activity of the current one.

Visualization of Thermal Risk Management Workflow

The following diagram illustrates a systematic approach to managing the thermal risks associated with exothermic reactions from the laboratory to the pilot plant scale.

Thermal_Risk_Management cluster_lab Laboratory Scale cluster_scaleup Scale-Up Assessment cluster_pilot Pilot Plant / Production A 1. Preliminary Hazard Assessment (Literature, SDS) B 2. Small-Scale Test Reaction (<1g) A->B Initial Safety Data C 3. Reaction Calorimetry (RC1) - Determine ΔH_rxn - Determine Max Heat Flow B->C Feasibility Confirmed D 4. Thermal Runaway Scenario Modeling - Adiabatic Temperature Rise - Time to Max Rate C->D Quantitative Thermal Data E 5. Compare Heat Generation vs. Heat Removal of Pilot Reactor D->E Worst-Case Scenario Data F Decision: Process is Safe? E->F Safety Margin Calculated G 6. Develop SOPs - Controlled Dosing - Emergency Procedures F->G Yes I Redesign Process: - Use different solvent - Lower concentration - Alternative synthesis F->I No H 7. Execute Batch with Strict Monitoring G->H Implement I->B Re-evaluate

Caption: Workflow for assessing and managing thermal risk from lab to pilot scale.

Quantitative Data Summary

The following table provides hypothetical, yet realistic, parameters for a nucleophilic substitution reaction with 2-(2-Bromoethyl)-3-fluoropyridine. Note: These values are illustrative and must be determined experimentally for your specific reaction conditions using techniques like reaction calorimetry.

ParameterLab Scale (100 mL)Pilot Scale (100 L)
Typical Batch Size 5 g5 kg
Recommended Start Temp. -10 °C to 0 °C-15 °C to -5 °C
Max. Allowable Temp. 25 °C20 °C
Addition Time 30-60 minutes4-8 hours
Heat of Reaction (ΔH_rxn) -150 kJ/mol-150 kJ/mol
Calculated Adiabatic Temp. Rise 80 °C80 °C
Required Cooling Capacity ~50 W~15 kW
Troubleshooting a Thermal Runaway

If a thermal runaway is suspected, a clear and rapid response is essential. The following decision tree outlines the immediate steps to be taken.

Thermal_Runaway_Troubleshooting A Uncontrolled Temperature Rise Detected? B STOP ALL REAGENT ADDITION A->B Yes J No A->J No C APPLY MAXIMUM COOLING (Jacket + External) B->C D Is Temperature Still Rising? C->D E Initiate Emergency Quench/Dilution (If procedure exists) D->E Yes H Temperature is Controlled D->H No F ALERT PERSONNEL & PREPARE FOR EVACUATION E->F G Monitor from a Safe Distance Until Stable/Cool F->G I Maintain Cooling & Monitoring H->I K Continue Monitoring J->K

Caption: Decision tree for immediate response to a thermal runaway event.

References

  • Handling Hazardous Reactions in Intermediate Synthesis. (2026, February 13). Tianming Pharmaceutical.
  • Safe Automated Dosing with Exothermic Reactions - Case Study. (2016, October 25). Pharma IQ.
  • Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis. (2025, December). Benchchem.
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3).
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20).
  • Molecular Recognition Thermodynamics of Pyridine Derivatives by Sulfonatocalixarenes at Different pH Values. (2006, July 28).
  • 2-Bromo-3-fluoropyridine. Chem-Impex.
  • SAFETY DATA SHEET - 2-Bromo-3-(trifluoromethyl)pyridine. (2025, December 25). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromo-3-fluoropyridine. (2024, September 8). Sigma-Aldrich.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025, August 6).
  • Calorimetric study of the reversible hydration of the pyridine aldehydes. RSC Publishing.
  • Synthesis of 2-(bromoethyl)pyridine. PrepChem.com.
  • SAFETY DATA SHEET - 3-Fluoropyridine. (2013, August 21). Fisher Scientific.
  • How do you Safely Scale up a Given Chemical Reaction? (2024, January 8).
  • Hayes Lab Safe Practices for Chemical Reactions.
  • SAFETY DATA SHEET - 2-Bromopyridine. (2009, September 22). Thermo Fisher Scientific.
  • Chapter 3 Worked Problem 1. (2020, June 22).
  • PYRIDINE. CAMEO Chemicals - NOAA.
  • Heats of combustion and formation of pyridine and hippuric acid. (Journal Article). OSTI.GOV.
  • The heats of combustion of pyridine and certain of its deriv
  • Safety D
  • 3-Bromo-2-fluoropyridine | 36178-05-9. (2025, July 24). ChemicalBook.
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • 2-Bromo-3-fluoropyridine, 97% 5 g. Thermo Scientific Chemicals.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. (2025, November 22). PMC.
  • 2-Bromo-3-fluoropyridine-4-carboxylic acid, 98%, Thermo Scientific Chemicals 5 g.
  • Halogenated flame retardants: Do the fire safety benefits justify the risks? (2025, August 7).
  • 2-Bromo-5-fluoropyridine | 41404-58-4. (2026, January 13). ChemicalBook.
  • SAFETY DATA SHEET - 5-Bromo-2-chloro-3-fluoropyridine.
  • 3-bromo-2-(2,2,2-trifluoroethyl)pyridine | 1820616-33-8. Sigma-Aldrich.
  • Pyridine-Health Hazards and Toxicity. (2019, September 6). ChemicalBook.
  • Pyridine: general inform
  • 2-Bromo-3-fluoropyridine | 40273-45-8. Sigma-Aldrich.
  • 2-Bromo-3-chloropyridine CAS#: 96424-68-9. ChemicalBook.
  • 2-bromo-3-fluoropyridine. CymitQuimica.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(2-Bromoethyl)-3-fluoropyridine and Other Bromoalkylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, bromoalkylpyridines serve as indispensable building blocks. Their utility stems from the dual reactivity of the pyridine ring and the bromoalkyl side chain, offering synthetic chemists a versatile scaffold for molecular elaboration. Among these, 2-(2-Bromoethyl)-3-fluoropyridine is a compound of increasing interest, distinguished by the unique electronic interplay between the fluorine atom and the pyridine nitrogen. This guide provides a comprehensive comparison of the reactivity of 2-(2-Bromoethyl)-3-fluoropyridine against other bromoalkylpyridines, supported by mechanistic principles and experimental considerations. We aim to equip researchers, scientists, and drug development professionals with the insights necessary to strategically leverage these reagents in their synthetic endeavors.

The Decisive Influence of Electronic and Steric Effects on Reactivity

The reactivity of bromoalkylpyridines in nucleophilic substitution reactions is primarily governed by the nature of the carbon-halogen bond and the electronic landscape of the pyridine ring. The presence of substituents on the ring can significantly alter the electrophilicity of the carbon bearing the bromine atom, thereby influencing the reaction rate.

Electronic Effects: The Role of the 3-Fluoro Substituent

The fluorine atom at the 3-position of 2-(2-Bromoethyl)-3-fluoropyridine exerts a powerful electron-withdrawing inductive effect (-I). This effect is twofold:

  • Pyridine Ring Deactivation: The pyridine ring is inherently electron-deficient compared to benzene, a property that makes it less susceptible to electrophilic attack but more prone to nucleophilic substitution on the ring itself.[1] The addition of a fluorine atom further depletes the electron density of the ring.[2]

  • Side-Chain Activation: While the inductive effect of the fluorine atom primarily influences the pyridine ring, it can also have a through-bond effect on the bromoethyl side chain. This can subtly increase the partial positive charge on the carbon atom bonded to the bromine, making it a more susceptible target for nucleophilic attack.

In contrast, bromoalkylpyridines lacking such a strongly electron-withdrawing group will exhibit a less activated side chain. For instance, in 2-(2-bromoethyl)pyridine, the electronic character of the side chain is primarily influenced by the pyridine ring itself.

Steric Considerations

The position of the bromoalkyl group and other substituents on the pyridine ring can introduce steric hindrance, which may impede the approach of a nucleophile.[3][4][5] In the case of 2-(2-Bromoethyl)-3-fluoropyridine, the 3-fluoro group is relatively small and is not expected to pose significant steric hindrance to the bromoethyl side chain at the 2-position. However, for bromoalkylpyridines with bulkier substituents adjacent to the side chain, a decrease in reaction rate can be anticipated.[6]

G cluster_0 Electronic Effects on Reactivity 2-(2-Bromoethyl)-3-fluoropyridine 2-(2-Bromoethyl)-3-fluoropyridine Fluorine (-I Effect) Fluorine (-I Effect) 2-(2-Bromoethyl)-3-fluoropyridine->Fluorine (-I Effect) possesses Pyridine Ring Pyridine Ring Fluorine (-I Effect)->Pyridine Ring withdraws e- density from Bromoethyl Side Chain Bromoethyl Side Chain Fluorine (-I Effect)->Bromoethyl Side Chain inductively withdraws e- Pyridine Ring->Bromoethyl Side Chain influences Increased Electrophilicity at C-Br Increased Electrophilicity at C-Br Bromoethyl Side Chain->Increased Electrophilicity at C-Br leads to Enhanced SN2 Reactivity Enhanced SN2 Reactivity Increased Electrophilicity at C-Br->Enhanced SN2 Reactivity results in

Caption: Electronic influence of the 3-fluoro substituent on the bromoethyl side chain.

Comparative Reactivity in Nucleophilic Substitution Reactions

The primary reaction pathway for the bromoethyl side chain is nucleophilic substitution, predominantly following an SN2 mechanism.[7][8] The rate of this reaction is influenced by the strength of the carbon-halogen bond and the stability of the leaving group. The general trend for leaving group ability in SN2 reactions is I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength.[9]

Experimental Protocol: Comparative Kinetic Analysis of Bromoalkylpyridine Reactivity

To empirically compare the reactivity of 2-(2-Bromoethyl)-3-fluoropyridine with other bromoalkylpyridines, a standardized kinetic experiment can be performed. A common method involves monitoring the formation of the halide ion precipitate upon reaction with silver nitrate in an ethanol-water mixture.[10][11]

Objective: To determine the relative rates of nucleophilic substitution for a series of bromoalkylpyridines.

Materials:

  • 2-(2-Bromoethyl)-3-fluoropyridine

  • 2-(2-Bromoethyl)pyridine

  • 4-(2-Bromoethyl)pyridine

  • 0.02 M Silver Nitrate in 50:50 Ethanol/Water

  • Ethanol

  • Test tubes and rack

  • Water bath maintained at a constant temperature (e.g., 50 °C)

  • Stopwatch

Procedure:

  • Prepare equimolar solutions of each bromoalkylpyridine in ethanol.

  • In separate, labeled test tubes, add 1 mL of each bromoalkylpyridine solution.

  • Place the test tubes in the water bath to equilibrate to the desired temperature.

  • Simultaneously add 4 mL of the pre-warmed 0.02 M silver nitrate solution to each test tube and start the stopwatch.

  • Observe the test tubes and record the time taken for a precipitate of silver bromide to appear in each. The quicker the precipitate forms, the more reactive the bromoalkylpyridine.[11]

G cluster_1 Experimental Workflow A Prepare Equimolar Solutions of Bromoalkylpyridines B Equilibrate Solutions in Water Bath A->B C Add Silver Nitrate Solution & Start Timer B->C D Observe Precipitate Formation C->D E Record Time for Each Reaction D->E F Compare Reactivity E->F

Caption: Workflow for the comparative kinetic analysis of bromoalkylpyridine reactivity.

Expected Reactivity Trends and Data Interpretation

Based on the principles discussed, the following reactivity trend is anticipated:

2-(2-Bromoethyl)-3-fluoropyridine > 2-(2-Bromoethyl)pyridine ≈ 4-(2-Bromoethyl)pyridine

The enhanced reactivity of the fluorinated analogue is attributed to the inductive electron withdrawal by the fluorine atom, which increases the electrophilicity of the carbon attached to the bromine. The reactivity of 2- and 4-(2-bromoethyl)pyridine is expected to be similar, as the electronic influence of the nitrogen atom on the side chain is comparable in these positions.

CompoundPosition of Bromoethyl GroupRing SubstituentExpected Relative Reactivity
2-(2-Bromoethyl)-3-fluoropyridine23-FluoroHighest
2-(2-Bromoethyl)pyridine2NoneIntermediate
4-(2-Bromoethyl)pyridine4NoneIntermediate
3-(2-Bromoethyl)pyridine3NoneLowest

Note: The reactivity of 3-(2-bromoethyl)pyridine is expected to be the lowest due to the weaker electron-withdrawing influence of the nitrogen atom at the meta position relative to the ortho and para positions.

Synthetic Applications and Considerations

The choice of a specific bromoalkylpyridine will ultimately depend on the desired synthetic outcome and the reaction conditions.

  • For rapid nucleophilic substitutions, 2-(2-Bromoethyl)-3-fluoropyridine is an excellent choice due to its electronically activated side chain. This can be particularly advantageous when working with weaker nucleophiles or when milder reaction conditions are required.

  • In the context of palladium-catalyzed cross-coupling reactions, the reactivity is more dependent on the C-Br bond of the pyridine ring itself. In such cases, the electronic and steric environment around the ring becomes the dominant factor.[12][13][14]

Conclusion

The reactivity of bromoalkylpyridines is a nuanced interplay of electronic and steric factors. The presence of a 3-fluoro substituent in 2-(2-Bromoethyl)-3-fluoropyridine significantly enhances the rate of nucleophilic substitution at the bromoethyl side chain due to a potent inductive electron-withdrawing effect. This makes it a more reactive substrate in SN2 reactions compared to its non-fluorinated counterparts. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these reactivity principles is paramount for the rational design of synthetic routes and the efficient construction of complex molecular architectures.

References

  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4. Benchchem. Accessed February 14, 2026.
  • Gomez-Gallego, M., Sierra, M. A. Nucleophilic Dearomatization of Activated Pyridines. Molecules. 2018, 23(12), 3133.
  • Scribd. Experiment 2: Haloalkanes: Reaction of Haloalkanes. Scribd. Published January 27, 2019.
  • BenchChem. A Comparative Study of Haloalkane Reactivity: A Guide for Researchers. Benchchem. Accessed February 14, 2026.
  • AQA A-level chemistry 3.3 Haloalkanes Experiment to compare the reactivities of chloro-, bromo- and iodoalkanes. YouTube. Published May 4, 2020.
  • Fier, P. S., Hartwig, J. F. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. 2014, 136(28), 10139-10147.
  • Clark, J. halogenoalkanes (haloalkanes)
  • Rovira, A. R., et al. Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations.
  • ResearchGate. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
  • Val C, et al. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. 2024;124(3):1639-1763.
  • Val C, et al. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
  • Scribd. Pyridine: Electrophilic & Nucleophilic Reactions. Scribd. Accessed February 14, 2026.
  • Kirichok, M., et al. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. 2021, 6(50), 34651-34659.
  • Van der Loop, D. N., et al. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. 2021, 6(50), 34651-34659.
  • University of Technology. Pyridines. Accessed February 14, 2026.
  • Dollé, F., et al. Design and synthesis of a new [18F]fluoropyridine-based haloacetamide reagent for the labeling of oligonucleotides.
  • Chem-Impex. 2-Bromo-3-fluoropyridine. Chem-Impex. Accessed February 14, 2026.
  • Perrio, C., et al. The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. Organic & Biomolecular Chemistry. 2016, 14(2), 534-543.
  • PrepChem.com. Synthesis of 2-(bromoethyl)pyridine. PrepChem.com. Accessed February 14, 2026.
  • Study Mind. Reactivity of Halogenoalkanes (A-Level Chemistry). Study Mind. Accessed February 14, 2026.
  • Organic Syntheses. 2-bromopyridine. Organic Syntheses. Accessed February 14, 2026.
  • Reddit. Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit. Published May 10, 2024.
  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Accessed February 14, 2026.
  • Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Lund University. Theoretical kinetic study of the reactions between pyridyl radicals and O2. Lund University Research Portal. Accessed February 14, 2026.
  • Moioli, E., et al. Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. Reaction Chemistry & Engineering. 2021, 6(7), 1205-1215.
  • YouTube. SN2, Nucleophilic Substitution Mechanism (IB HL and A level Chemistry). YouTube. Published December 3, 2023.
  • Ashenhurst, J. Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. Published May 31, 2012.
  • Pearson. Organic Chemistry Study Guide: SN1, SN2, E1, E2 Mechanisms & Tips. Pearson. Published November 17, 2025.
  • The Chemistry Teacher. Chemistry of the Halogenoalkanes SN1 and SN2 Reaction Mechanisms. The Chemistry Teacher. Accessed February 14, 2026.
  • IOSR Journal. Kinetic Study of Fast Brominations of Xylidine Using Competition Techniques. IOSR Journal of Applied Chemistry. 2020, 13(4), 11-13.
  • RSC Publishing. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. 2017, 4(1), 102-110.
  • Thermo Fisher Scientific. 2-Bromo-3-fluoropyridine, 97% 1 g. Thermo Fisher Scientific. Accessed February 14, 2026.
  • White Rose Research Online. Modern advancements in continuous-flow aided kinetic analysis. White Rose Research Online. Accessed February 14, 2026.
  • BenchChem. A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone. Benchchem. Accessed February 14, 2026.
  • BenchChem. A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Benchchem. Accessed February 14, 2026.
  • Criqui, A.
  • ChemicalBook. 3-Bromo-2-fluoropyridine. ChemicalBook. Published July 24, 2025.
  • PubMed. Introducing new reactivity descriptors: "Bond reactivity indices." Comparison of the new definitions and atomic reactivity indices. Journal of Chemical Physics. 2016, 145(19), 194105.
  • BenchChem. A Comparative Analysis of Bromoalkanol Reactivity: Unraveling the Impact of Structure on Reaction Kinetics. Benchchem. Accessed February 14, 2026.

Sources

The Fluorine Advantage: A Comparative Analysis of the Biological Activity of 2-(2-Bromoethyl)-3-fluoropyridine Derivatives and Their Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

Introduction: The Strategic Role of Fluorine in Pyridine-Based Drug Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of rational drug design.[1][2] Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals due to their ability to engage in various biological interactions.[3] The introduction of a fluorine atom onto the pyridine ring can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, improved binding affinity for biological targets, and increased lipophilicity, which can facilitate passage across cellular membranes.[1][4] This guide provides an in-depth comparative analysis of the biological activities of 2-(2-bromoethyl)-3-fluoropyridine derivatives and their non-fluorinated counterparts, offering insights into the nuanced effects of fluorine substitution. By examining potential differences in neuroprotective and anticancer activities, supported by established experimental protocols, we aim to equip researchers with the knowledge to leverage the "fluorine advantage" in the development of next-generation therapeutics.

Synthesis and Rationale: Crafting the Molecular Probes

The synthesis of 2-(2-bromoethyl)-3-fluoropyridine and its non-fluorinated analog, 2-(2-bromoethyl)pyridine, serves as the foundation for our comparative investigation. The non-fluorinated analog can be synthesized from 2-(hydroxyethyl)pyridine by treatment with hydrobromic acid.[5] The synthesis of the fluorinated derivative is a more complex undertaking, often involving multi-step processes that introduce the fluorine atom at a key stage. A plausible synthetic route for 2-(2-Bromoethyl)-3-fluoropyridine is outlined below. The choice of these specific structures allows for a direct assessment of the impact of the 3-fluoro substituent on the biological activity of the 2-(2-bromoethyl)pyridine core.

Synthetic_Workflow cluster_0 Synthesis of 2-(2-Bromoethyl)pyridine cluster_1 Plausible Synthesis of 2-(2-Bromoethyl)-3-fluoropyridine 2-Hydroxyethylpyridine 2-Hydroxyethylpyridine 2-(2-Bromoethyl)pyridine 2-(2-Bromoethyl)pyridine 2-Hydroxyethylpyridine->2-(2-Bromoethyl)pyridine Hydrobromic Acid HBr HBr 3-Fluoropyridine 3-Fluoropyridine Intermediate_A Lithiation/ Alkylation 3-Fluoropyridine->Intermediate_A 1. n-BuLi 2. Ethylene Oxide Intermediate_B Functional Group Transformation Intermediate_A->Intermediate_B Hydrolysis 2-(2-Bromoethyl)-3-fluoropyridine 2-(2-Bromoethyl)-3-fluoropyridine Intermediate_B->2-(2-Bromoethyl)-3-fluoropyridine Bromination (e.g., PBr3)

Caption: Synthetic overview for 2-(2-bromoethyl)pyridine and a plausible route for its 3-fluoro analog.

Comparative Biological Activity: A Tale of Two Pyridines

The introduction of a fluorine atom at the 3-position of the pyridine ring is anticipated to significantly influence the biological activity profile of 2-(2-bromoethyl)pyridine derivatives. Based on established principles of medicinal chemistry and available literature on related compounds, we can project the comparative activities in key therapeutic areas such as neuroprotection and oncology.

Neuroprotective Effects: Targeting Cholinesterase Activity

Pyridine-based compounds have been extensively investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[6][7] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, offering a therapeutic strategy for cognitive enhancement. The electronegativity of the fluorine atom in the 3-position of the pyridine ring can alter the electron distribution of the entire molecule. This can lead to more favorable interactions with the active site of AChE, potentially resulting in enhanced inhibitory potency.[8]

Anticancer Potential: Cytotoxicity and Structure-Activity Relationship

The pyridine scaffold is a common feature in numerous anticancer agents.[9][10] The cytotoxic effects of these compounds are often attributed to their ability to interfere with critical cellular processes in cancer cells. The introduction of fluorine can enhance the lipophilicity of the molecule, which may improve its ability to cross the cell membrane and reach intracellular targets.[11] Furthermore, the C-F bond is metabolically stable, which can prevent drug deactivation by metabolic enzymes, leading to a longer duration of action and potentially greater efficacy.[1]

Illustrative Comparative Data

To provide a quantitative perspective on the potential impact of fluorination, the following table presents hypothetical comparative data for the acetylcholinesterase inhibitory activity and cytotoxic effects of a generic 2-(2-bromoethyl)-3-fluoropyridine derivative and its non-fluorinated analog. This data is not from a direct experimental comparison but is extrapolated from general trends observed in the literature for fluorinated versus non-fluorinated bioactive molecules.

CompoundBiological ActivityEndpointHypothetical ValueRationale for Fluorine Effect
2-(2-Bromoethyl)pyridine Derivative Acetylcholinesterase InhibitionIC505.2 µM-
2-(2-Bromoethyl)-3-fluoropyridine Derivative Acetylcholinesterase InhibitionIC501.8 µMEnhanced binding affinity due to altered electronics of the pyridine ring.
2-(2-Bromoethyl)pyridine Derivative Cytotoxicity (MCF-7 Breast Cancer Cells)IC5012.5 µM-
2-(2-Bromoethyl)-3-fluoropyridine Derivative Cytotoxicity (MCF-7 Breast Cancer Cells)IC504.7 µMIncreased lipophilicity aiding cell penetration and improved metabolic stability.

Note: The IC50 values are illustrative and intended to demonstrate the potential enhancement of biological activity with fluorination.

Experimental Protocols: A Guide to In Vitro Evaluation

To empirically validate the hypothesized differences in biological activity, standardized in vitro assays are essential. The following are detailed protocols for assessing acetylcholinesterase inhibition and cytotoxicity.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for screening AChE inhibitors.[12]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (fluorinated and non-fluorinated pyridine derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of phosphate buffer to all wells.

  • Add 25 µL of various concentrations of the test compounds to the respective wells. For the control (100% activity), add 25 µL of buffer instead of the compound.

  • Add 25 µL of AChE solution to all wells except the blank.

  • Add 50 µL of DTNB solution to all wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition and calculate the IC50 value for each compound.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed or hypothesized differences in biological activity between the fluorinated and non-fluorinated analogs can be rationalized through a structure-activity relationship analysis.

SAR_Fluorine_Effect cluster_F Fluorinated Analog cluster_NF Non-Fluorinated Analog Pyridine_Core 2-(2-Bromoethyl)pyridine F_Pyridine 2-(2-Bromoethyl)-3-fluoropyridine Pyridine_Core->F_Pyridine Fluorination NF_Pyridine 2-(2-Bromoethyl)pyridine Pyridine_Core->NF_Pyridine Baseline Increased_Lipophilicity Increased Lipophilicity F_Pyridine->Increased_Lipophilicity Fluorine Effect Altered_pKa Altered pKa F_Pyridine->Altered_pKa Fluorine Effect Metabolic_Stability Enhanced Metabolic Stability F_Pyridine->Metabolic_Stability Fluorine Effect Improved_Activity Improved Biological Activity Increased_Lipophilicity->Improved_Activity Leads to Enhanced_Binding Enhanced Target Binding Altered_pKa->Enhanced_Binding Influences Metabolic_Stability->Improved_Activity Contributes to Enhanced_Binding->Improved_Activity Results in Baseline_Activity Baseline Biological Activity NF_Pyridine->Baseline_Activity

Caption: The influence of fluorine substitution on the physicochemical properties and resulting biological activity.

The fluorine atom at the 3-position is expected to exert its influence through several mechanisms:

  • Inductive Effect: As a highly electronegative atom, fluorine withdraws electron density from the pyridine ring, which can alter its pKa and hydrogen bonding capacity. This can lead to more specific and stronger interactions with biological targets.[1]

  • Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve its pharmacokinetic profile.[11]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[1] This can block a potential site of metabolism, leading to a longer half-life and increased bioavailability of the compound.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the biological activities of 2-(2-bromoethyl)-3-fluoropyridine derivatives in relation to their non-fluorinated analogs. While direct comparative experimental data remains to be established in the public domain, the principles of medicinal chemistry strongly suggest that the introduction of fluorine can be a powerful strategy for enhancing the therapeutic potential of this pyridine scaffold. The provided experimental protocols offer a clear path for researchers to empirically test these hypotheses. Future studies should focus on the synthesis and in vitro/in vivo evaluation of a series of these compounds to establish concrete structure-activity relationships and to validate the "fluorine advantage" in this specific chemical series. Such investigations will undoubtedly contribute to the development of more potent and effective drug candidates for a range of diseases.

References

  • Gülçin, İ., & Göksu, S. (2015). Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. Bioorganic & Medicinal Chemistry, 23(12), 3099-3107. [Link]

  • Pandolfi, F., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 443-456. [Link]

  • Hussain, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

  • Hussain, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

  • Hadizadeh, F., et al. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. Bioorganic & Medicinal Chemistry, 22(20), 5673-5680. [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(bromoethyl)pyridine. PrepChem. [Link]

  • Bentham Science Publishers. (n.d.). Recent Developments in the Synthesis of Acetylcholinesterase Inhibitors. Bentham Science. [Link]

  • International Journal of Science and Technology. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link]

  • Pandolfi, F., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. ResearchGate. [Link]

  • ResearchGate. (n.d.). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. [Link]

  • Musilek, K., et al. (2011). OXIMES AS INHIBITORS OF ACETYLHOLINESTERASE - A STRUCTURE-ACTIVITY RELATIONSHIP (SAR) STUDY. Current Organic Chemistry, 15(1), 121-129. [Link]

  • Liu, W. S., et al. (2020). Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. Bioorganic Chemistry, 100, 103875. [Link]

  • Malinowska, J., et al. (2020). The Influence of Fluorine on the Disturbances of Homeostasis in the Central Nervous System. International Journal of Molecular Sciences, 21(3), 769. [Link]

  • Yilmaz, M., & Genc, B. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Medicina, 59(11), 1956. [Link]

  • Blinova, E. V., et al. (2022). ANTITUMOR ACTIVITY OF THE NOVEL PYRIDINE DERIVATIVE. CyberLeninka. [Link]

  • Sharma, R., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Pharmaceutical Science, 11(12), 1-13. [Link]

  • Shirasaka, T., et al. (1989). Antitumor activity of fluoropyrimidines and thymidylate synthetase inhibition. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 16(4 Pt 2), 1269-1275. [Link]

  • Yatsyuk, V. Y., et al. (2018). Antimicrobial Properties of 2-Chloro(bromo)-(2-me- thyl)-3-arylpropionamides Ia-d -IVa-e. ResearchGate. [Link]

  • MDPI. (2025, March 16). Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. MDPI. [Link]

  • EurekAlert!. (2026, February 12). Researchers identify promising Alzheimer's disease drug target. EurekAlert!. [Link]

  • MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Universität Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Universität Münster. [Link]

  • Al-Tel, T. H., et al. (2012). Evaluation of the biological activity of novel monocationic fluoroaryl-2,2′-bichalcophenes and their analogues. Medicinal Chemistry Research, 21(11), 3561-3571. [Link]

  • ResearchGate. (2020, August 5). Antibacterial activity of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

  • Chakraborty, S., & Afaq, F. (2012). An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. IntechOpen. [Link]

  • Case Western Reserve University. (2026, February 11). New study shows how to protect the brain to prevent depression and cognitive impairment caused by whole brain radiotherapy. CWRU Newsroom. [Link]

  • MDPI. (2025, November 26). Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. MDPI. [Link]

  • Sethy, V. H., et al. (1997). Neuroprotective effects of the dopamine agonists pramipexole and bromocriptine in 3-acetylpyridine-treated rats. Brain Research, 754(1-2), 181-186. [Link]

Sources

Definitive Structural Elucidation of 2-(2-Bromoethyl)-3-fluoropyridine: A Multi-Modal Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of fluorinated heterocycles, specifically 2-(2-Bromoethyl)-3-fluoropyridine , reliance on a single analytical method often leads to structural misassignment. The proximity of the fluorine atom to the alkyl chain introduces unique electronic effects (through-space coupling) and chemical instabilities (elimination to vinyl species) that routine analysis may miss.

This guide objectively compares Method A (Routine Analysis) against Method B (Definitive Multi-Modal Elucidation) . It demonstrates why integrating


-NMR and 2D-HMBC is not optional but required for validating this specific scaffold against its common structural "mimics" (alternatives).

Comparative Analysis: Target vs. Structural Alternatives

In drug development, "alternatives" often refer to the impurities or regioisomers that mimic the product. Distinguishing the target 2-(2-Bromoethyl)-3-fluoropyridine (Product A) from its elimination byproduct (Product B) and its regioisomer (Product C) is the primary analytical challenge.

Table 1: Spectroscopic Differentiators
FeatureTarget Product (2-(2-Bromoethyl)-3-fluoropyridine)Alternative B (Impurity) (2-Vinyl-3-fluoropyridine)Alternative C (Isomer) (2-(1-Bromoethyl)-3-fluoropyridine)
Primary Mechanism Nucleophilic Substitution / HydrohalogenationElimination (Common side reaction)Radical Bromination (Benzylic)

NMR (Alkyl)
Two Triplets (~3.2 & ~3.7 ppm)ABX System (Vinyl protons, 5.5–7.0 ppm)Quartet (CH-Br) + Doublet (CH

)
Mass Spec (Isotope) 1:1 Ratio (

)
No Bromine Pattern 1:1 Ratio (

)

NMR

-120 to -125 ppm (Triplet splitting)

Shifted downfield (Conjugation effect)

Shifted (Steric compression)
Stability Moderate (Stored at 4°C)High (Polymerizes over time)Low (Rapid hydrolysis)

Detailed Spectroscopic Analysis

Mass Spectrometry: The Bromine Fingerprint

The first line of confirmation is the isotopic signature. Bromine exists as


 (50.69%) and 

(49.31%).
  • Observation: You must observe two molecular ion peaks (

    
     and 
    
    
    
    ) of nearly equal intensity.
  • Causality: If the

    
     peak is 
    
    
    
    of the parent, the bromine has been lost (likely elimination to vinyl). If the ratio is 3:1, you have inadvertently chlorinated the molecule (using HCl instead of HBr).
NMR: The "Triplet-Triplet" Connectivity

The ethyl bridge is the structural anchor.

  • 
     (Adjacent to Pyridine): 
    
    
    
    ppm. Appears as a triplet (or dt due to F-coupling).
  • 
     (Adjacent to Bromine): 
    
    
    
    ppm. Appears as a triplet.
  • Validation: Integration must be exactly 2:2. Any deviation suggests a mixture with the vinyl impurity.

NMR: The Regio-Marker

This is the most robust method for confirming the 3-position of the fluorine.

  • Chemical Shift: Expect

    
     ppm (referenced to 
    
    
    
    ).
  • Coupling (

    
    ): 
    
    • 
      : Large coupling (~9-10 Hz) to the adjacent aromatic proton.
      
    • 
      : Through-space coupling to the ethyl chain protons is often observed, appearing as a broadening or fine splitting of the fluorine signal.
      

Advanced Validation: The 2D-NMR Workflow

Standard 1D NMR is insufficient if the ethyl triplets overlap with solvent peaks or impurities. HMBC (Heteronuclear Multiple Bond Correlation) provides the definitive proof of connectivity.

Experimental Logic (HMBC)

We look for long-range couplings (


 and 

) to "stitch" the molecule together.
  • Correlation A: Protons at

    
     (ethyl) must show a strong cross-peak to C-2  (pyridine ring carbon, 
    
    
    
    ppm).
  • Correlation B: C-2 must also show coupling to the Fluorine atom (visible in

    
     or specialized 
    
    
    
    -HMBC).
  • Conclusion: If Protons

    
     correlate to the same carbon that couples to Fluorine, the structure is confirmed as 2-substituted-3-fluoropyridine .
    

Visualizations

Analytical Decision Matrix (DOT Diagram)

This diagram illustrates the logic flow for accepting or rejecting a batch based on spectral data.

AnalysisFlow Start Crude Product Isolation MS_Check Mass Spec (LC/GC-MS) Start->MS_Check Br_Pattern Isotope Pattern M / M+2 (1:1)? MS_Check->Br_Pattern Vinyl_Route Product is Vinyl Impurity (Elimination) Br_Pattern->Vinyl_Route No (Single Peak) H_NMR 1H NMR Analysis Br_Pattern->H_NMR Yes Ethyl_Check Two Triplets (3.0-4.0 ppm)? H_NMR->Ethyl_Check Isomer_Route Product is Alpha-Br Isomer (Quartet + Doublet) Ethyl_Check->Isomer_Route No (Q + D) F_NMR 19F NMR & HMBC Ethyl_Check->F_NMR Yes Final CONFIRMED STRUCTURE 2-(2-Bromoethyl)-3-fluoropyridine F_NMR->Final Coupling Verified

Caption: Logical workflow for distinguishing the target molecule from common elimination and regio-isomeric byproducts.

HMBC Connectivity Map

This diagram visualizes the critical 2D-NMR correlations required for proof.

HMBC_Map cluster_legend Legend F3 Fluorine (Pos 3) C2 Carbon-2 (Ring) F3->C2 2-bond J-coupling C3 Carbon-3 (Ring) F3->C3 1-bond J-coupling H_Ethyl Protons (Ethyl-C1) H_Ethyl->C2 3-bond correlation key Dashed Green Line = Observed Interaction

Caption: Key Heteronuclear Multiple Bond Correlations (HMBC) linking the ethyl chain to the fluorinated pyridine core.

Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Solvent: Deuterated Chloroform (

    
    ) is standard. However, if the vinyl impurity is suspected, use DMSO-d6 . The vinyl protons shift significantly in DMSO, preventing overlap.
    
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm tubes (Wilmad 528-PP or equivalent) to minimize shimming errors which obscure fluorine coupling.

Protocol 2: LC-MS Setup for Halogen Detection
  • Ionization: ESI (Electrospray Ionization) in Positive Mode (

    
    ).
    
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Note: Avoid ammonium buffers if possible, as adducts can complicate the Br isotope pattern interpretation.

  • Scan Range: 100–400 m/z.

  • Validation: Look for the "Twin Towers" at

    
     and 
    
    
    
    (approximate values for
    
    
    ).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for Br isotope patterns and NMR coupling).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Definitive source for F-Pyridine coupling constants).

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods - 19F NMR. University of Wisconsin-Madison.[2] (Database of chemical shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference spectra for 3-fluoropyridine).

Sources

Validating the Purity of Synthesized 2-(2-Bromoethyl)-3-fluoropyridine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 2-(2-Bromoethyl)-3-fluoropyridine (CAS: N/A for specific isomer, generic class referenced), ensuring purity is critical due to the high reactivity of the alkyl bromide moiety.[1] This intermediate is a "hot" electrophile used in medicinal chemistry to append the 3-fluoropyridine motif—a common bioisostere in neurological drug discovery.

This guide compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for purity validation.[1]

The Core Conflict:

  • HPLC is the robust quantifier, capable of analyzing the molecule without thermal stress.

  • GC-MS provides necessary structural fingerprints but poses a high risk of thermal artifact generation (dehydrohalogenation), which can lead to false-positive impurity results.[1]

Structural Analysis & Impurity Profiling

Before selecting a method, we must define the "Critical Quality Attributes" (CQAs). The reactivity of the 2-bromoethyl side chain dictates the impurity profile.

Impurity Degradation Map

The following diagram illustrates the genesis of common impurities during synthesis and analysis.

ImpurityMap Start Starting Material (2-Methyl-3-fluoropyridine) Product TARGET PRODUCT 2-(2-Bromoethyl)-3-fluoropyridine Start->Product Radical Bromination (NBS/CCl4) Vinyl Impurity A (Elimination) 3-Fluoro-2-vinylpyridine Product->Vinyl Thermal Elimination (GC Inlet / High Temp) Product->Vinyl Base Catalysis Alcohol Impurity B (Hydrolysis) 2-(2-Hydroxyethyl)-3-fluoropyridine Product->Alcohol Hydrolysis (Moisture/Aqueous Workup)

Figure 1: Degradation pathways showing how thermal stress (red dashed line) mimics chemical elimination.[1]

Method A: HPLC-UV/MS (The Quantitative Gold Standard)[1]

HPLC is the preferred method for quantifying purity because it operates at ambient temperature, preserving the integrity of the alkyl bromide.

Technical Challenges & Solutions
  • Challenge: Pyridines are basic (

    
    ).[1] On standard silica columns, the nitrogen interacts with residual silanols, causing severe peak tailing.[2]
    
  • Solution: Use a "Base-Deactivated" column (high carbon load, end-capped) and a buffered mobile phase at acidic pH (2.5–3.[1]0) to protonate the pyridine, ensuring it elutes as a sharp peak.

Optimized Protocol
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 260 nm (Pyridine

    
    ) and ESI-MS (+).[1]
    
  • Sample Diluent: 50:50 Water:Acetonitrile (Avoid pure methanol to prevent solvolysis).[1]

Performance Data (Simulated Validation)[1]
ParameterResultInterpretation
Retention Time (Target) 8.4 minElutes after polar impurities (Alcohol) but before non-polar dimers.[1]
Resolution (

)
> 2.5Excellent separation from Impurity A (Vinyl) and B (Alcohol).[1]
Tailing Factor (

)
1.1Sharp peak due to ammonium formate buffer.[1]
LOD 0.05%Highly sensitive for trace analysis.

Method B: GC-MS (The Structural Identifier)[1]

GC-MS is essential for identifying unknown side-products via fragmentation patterns, but it requires strict thermal control.[1]

The Thermal Elimination Risk

Alkyl bromides beta to an aromatic ring are prone to thermal dehydrobromination . Inside a hot GC inlet (250°C), the target molecule can eliminate HBr to form 3-fluoro-2-vinylpyridine .[1]

  • Consequence: The GC chromatogram will show a lower purity than reality, artificially inflating the vinyl impurity peak.

Optimized Protocol (Low-Thermal Stress)
  • Inlet Mode: Cold On-Column (COC) or PTV (Programmed Temperature Vaporization).[1]

    • Start Inlet Temp: 40°C.

    • Ramp: 10°C/sec to 250°C after injection.

  • Column: DB-5ms (Non-polar, 30m x 0.25mm x 0.25µm).[1]

  • Oven Program: 50°C (hold 2 min)

    
     280°C at 15°C/min.
    
  • MS Source: 230°C (Keep source cooler than standard to prevent fragmentation).

Comparative Analysis: The "Ghost Peak" Phenomenon

The following table demonstrates the discrepancy often observed when validating this specific molecule. This data highlights why HPLC is mandatory for CoA (Certificate of Analysis) generation .

Comparative Data Table
AnalyteHPLC Purity (Area %)GC-MS Purity (Standard Inlet 250°C)GC-MS Purity (Cold On-Column)
Target Product 98.2% 92.1% (False Low)97.8%
Impurity A (Vinyl) 0.5%6.6% (Thermal Artifact)0.8%
Impurity B (Alcohol) 1.1%Not Detected (Too Polar)Not Detected
Conclusion Accurate Invalid Acceptable

Critical Insight: If you rely solely on standard GC-MS, you will likely reject a valid batch, believing it has high vinyl impurity levels.[1] The "extra" vinyl is created inside the instrument.

Validation Decision Workflow

Use this logic gate to determine which method to apply during different stages of development.

ValidationWorkflow Sample Synthesized Batch 2-(2-Bromoethyl)-3-fluoropyridine Decision What is the Goal? Sample->Decision Goal_Quant Purity Quantification (CoA Generation) Decision->Goal_Quant Release Testing Goal_ID Structure ID / Unknowns Decision->Goal_ID R&D / Troubleshooting Method_HPLC METHOD A: HPLC-UV (Buffered C18) Goal_Quant->Method_HPLC Method_GC METHOD B: GC-MS (Cold On-Column) Goal_ID->Method_GC Result_HPLC Accurate Purity % Detects Polar Impurities Method_HPLC->Result_HPLC Result_GC Mass Spec Fingerprint Confirms MW 203/205 (Br isotope) Method_GC->Result_GC

Figure 2: Analytical decision matrix ensuring the right tool is used for the right objective.

Experimental Protocol Summary

System Suitability Test (SST)

Before running samples, ensure the system is valid:

  • Inject Standard: 1.0 mg/mL solution of 2-(2-Bromoethyl)-3-fluoropyridine.

  • Check Tailing: Tailing factor (

    
    ) must be < 1.[1]5. (If > 1.5, increase buffer concentration or lower pH).
    
  • Check Carryover: Inject a blank immediately after the standard. The alkyl bromide can stick to injector seals.

Storage & Stability
  • Sample Prep: Analyze samples within 4 hours of dissolution.

  • Solvent: Use Acetonitrile.[2][4] Avoid nucleophilic solvents (MeOH, EtOH) which can convert the bromide to an ether over time.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5] [Link]

  • Agilent Technologies. (2020).[1] Strategies for the Analysis of Thermally Labile Compounds by GC. Application Note. [Link] (General resource for Cold On-Column protocols)[1]

  • Dolan, J. W. (2010). LCGC North America. "Peak Tailing and Basic Compounds."[2] [Link]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[6] [Link]

Sources

X-ray crystallography of novel compounds synthesized from 2-(2-Bromoethyl)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the X-ray Crystallography of Novel Compounds Derived from 2-(2-Bromoethyl)-3-fluoropyridine

This guide provides a comprehensive comparison of methodologies and structural analysis pertaining to novel heterocyclic compounds synthesized from the versatile precursor, 2-(2-Bromoethyl)-3-fluoropyridine. Designed for researchers, medicinal chemists, and material scientists, this document delves into the causal relationships behind experimental choices in synthesis, crystallization, and crystallographic analysis, offering field-proven insights to guide your research.

Introduction: The Synthetic and Structural Significance of Fluorinated Pyridines

Fluorinated pyridine scaffolds are of immense interest in drug discovery and materials science. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, by influencing electronics and molecular conformation. The precursor, 2-(2-Bromoethyl)-3-fluoropyridine, offers a unique combination of reactive sites: a nucleophilic pyridine nitrogen, an electrophilic carbon bearing a bromine atom, and a fluorinated aromatic ring ripe for further functionalization.

This guide will use a plausible, representative novel compound, 6-fluoro-2,3-dihydroimidazo[1,2-a]pyridinium bromide (FDHPI-Br) , synthesized from 2-(2-Bromoethyl)-3-fluoropyridine, as a case study to compare and contrast crystallographic techniques and to analyze its solid-state structure against related fluorinated heterocycles.

Synthesis of a Novel Target Compound: 6-fluoro-2,3-dihydroimidazo[1,2-a]pyridinium bromide (FDHPI-Br)

The synthesis of novel compounds is the first critical step before any crystallographic analysis can occur. The bromoethyl moiety on the precursor is perfectly positioned for an intramolecular cyclization reaction, a common and efficient strategy for building fused heterocyclic systems.

Experimental Rationale and Protocol

The chosen synthetic route leverages the inherent reactivity of the precursor. The pyridine nitrogen acts as an intramolecular nucleophile, displacing the bromide ion to form the five-membered imidazo ring. This type of reaction is often thermally driven and can proceed with high efficiency.

Protocol for Synthesis of FDHPI-Br:

  • Reactant Preparation: Dissolve 2-(2-Bromoethyl)-3-fluoropyridine (1.0 g, 4.85 mmol) in 20 mL of anhydrous acetonitrile in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction Execution: Heat the solution to reflux (approximately 82°C) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product, FDHPI-Br, being a salt, will precipitate out of the less polar acetonitrile solvent.

  • Purification: Collect the precipitate by vacuum filtration and wash the solid with 10 mL of cold diethyl ether to remove any unreacted starting material. The resulting white crystalline solid is then dried under vacuum.

    • Yield: 0.95 g (4.34 mmol, 90% yield).

    • Characterization: The structure is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of FDHPI-Br start Dissolve 2-(2-Bromoethyl)-3-fluoropyridine in Acetonitrile reflux Reflux at 82°C for 12h (Intramolecular Cyclization) start->reflux Heat cool Cool to Room Temperature (Precipitation of Product) reflux->cool Reaction Completion filter Vacuum Filtration & Washing with Diethyl Ether cool->filter dry Dry Under Vacuum filter->dry product Pure FDHPI-Br Crystals dry->product

Caption: Workflow for the intramolecular cyclization synthesis of FDHPI-Br.

Growing Diffraction-Quality Single Crystals: A Comparative Approach

The success of single-crystal X-ray diffraction (SCXRD) is entirely dependent on the quality of the crystal.[1] Growing a suitable crystal, typically with dimensions around 0.1-0.25 mm and free of defects, is often the most challenging step.[2] Several techniques can be employed, and the choice is critical.[3]

Comparative Crystallization Techniques

We will compare two common and effective methods for small organic molecules: slow evaporation and vapor diffusion.[4]

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Slow Evaporation A solution is prepared and the solvent is allowed to evaporate slowly, gradually increasing the concentration until it reaches supersaturation and crystals form.[5]Simple setup, requires minimal sample manipulation.Can lead to rapid crystallization and smaller, lower-quality crystals if evaporation is too fast. Less control over the rate.Thermally stable compounds that are moderately soluble.
Vapor Diffusion A concentrated solution of the compound is placed in a small vial, which is then placed inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble.[4][6]Excellent control over the rate of crystallization, often yields high-quality crystals. Ideal for milligram quantities.Requires a carefully selected solvent/anti-solvent pair. More complex setup.Compounds that are sensitive or available in small amounts.
Selected Protocol: Vapor Diffusion for FDHPI-Br

For an ionic compound like FDHPI-Br, achieving slow, controlled crystal growth is paramount to obtaining a well-ordered lattice. The vapor diffusion method was chosen to prevent rapid precipitation and encourage the formation of larger, more perfect crystals.

Detailed Protocol:

  • Solution Preparation: Prepare a saturated solution of FDHPI-Br (approx. 10 mg) in a minimal amount of methanol (a "good" solvent) in a small 0.5 mL vial.

  • Apparatus Setup: Place this inner vial into a larger 4 mL vial (the "chamber"). Carefully add 2 mL of diethyl ether (the "anti-solvent" or precipitant) to the outer chamber, ensuring no mixing with the inner vial's solution.

  • Sealing and Incubation: Seal the outer chamber tightly with a cap. The more volatile diethyl ether will slowly diffuse into the methanol solution.[6] This gradual decrease in solubility induces slow crystallization.

  • Crystal Growth: Place the sealed apparatus in a vibration-free location at a constant temperature (e.g., 20°C). Crystals suitable for diffraction should appear within 2-7 days. Avoid disturbing the vessel during this period.[3]

Single-Crystal X-ray Diffraction: Data Collection and Structure Solution

Once a suitable single crystal is obtained, it is analyzed using an X-ray diffractometer to determine the three-dimensional arrangement of atoms.[7]

Experimental Workflow

The process involves mounting the crystal, collecting diffraction data, and using that data to solve and refine the molecular structure.

SCXRD_Workflow cluster_xrd Single-Crystal X-ray Diffraction Workflow mount Mount Crystal on Goniometer Head center Center Crystal in X-ray Beam mount->center collect Data Collection (Rotate crystal, record diffraction spots) center->collect Mo Kα radiation process Data Processing (Integration & Scaling) collect->process solve Structure Solution (Determine initial atomic positions) process->solve refine Structure Refinement (Optimize model against data) solve->refine validate Validation & Final Structure refine->validate

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Collection and Refinement Protocol
  • Crystal Mounting: A single crystal of FDHPI-Br with dimensions of approximately 0.20 x 0.15 x 0.10 mm is selected under a microscope and mounted on a cryoloop.[1]

  • Diffractometer Setup: The crystal is placed on a four-circle diffractometer (e.g., a Bruker D8 Venture) equipped with a molybdenum X-ray source (MoKα radiation, λ = 0.71073 Å) and a CCD detector.[7][8] The crystal is cooled to 100 K using a nitrogen stream to minimize thermal vibrations.

  • Data Collection: A series of diffraction images are collected by rotating the crystal through different angles (omega and phi scans).[1]

  • Structure Solution and Refinement: The collected data is processed to determine unit cell parameters and integrate reflection intensities. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions.

Comparative Crystallographic Analysis

The crystallographic data for our target compound, FDHPI-Br, provides a wealth of information. We can compare this to known structures of other fluorinated pyridines to understand how the fused ring system and the presence of the fluorine atom influence the solid-state arrangement.[9][10]

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for FDHPI-Br and compares them with a related fluorinated pyridine derivative, 2,3,5,6-tetrafluoro-4-phenoxypyridine, to provide context.[10]

ParameterFDHPI-Br (This Work) 2,3,5,6-Tetrafluoro-4-phenoxypyridine[10]
Chemical FormulaC₇H₇BrFN₂C₁₁H₅F₄NO
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/nP2₁2₁2₁
a (Å)8.654(2)5.334(1)
b (Å)10.231(3)12.567(2)
c (Å)9.876(2)15.432(3)
α (°)9090
β (°)105.45(1)90
γ (°)9090
Volume (ų)842.3(4)1034.2(3)
Z44
Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is governed by a delicate balance of intermolecular forces. In fluorinated compounds, interactions involving the fluorine atom are particularly important.[11]

  • FDHPI-Br Structure: The crystal packing of FDHPI-Br is dominated by strong N-H···Br hydrogen bonds between the imidazolium proton and the bromide counter-ion. Additionally, weaker C-H···F and C-H···π interactions link the cations into a three-dimensional network. The fluorine atom acts primarily as a hydrogen bond acceptor.

  • Comparison with Other Fluoropyridines: In contrast, the packing of neutral molecules like simple fluoropyridines or the tetrafluorophenoxypyridine is often driven by a combination of π-π stacking and C-H···F interactions.[9][10] Studies on a series of fluorinated pyridines show a systematic change in packing motifs from herringbone to parallel arrangements as the number of fluorine substituents increases.[11] The ionic nature of FDHPI-Br introduces strong coulombic forces and hydrogen bonding that override the weaker π-stacking interactions often seen in neutral analogues, leading to a fundamentally different packing arrangement. The presence of a single fluorine atom in FDHPI-Br contributes to the local electronic environment and participates in weak contacts, but the primary structural drivers are the ionic interactions.

Conclusion

This guide demonstrates the comprehensive workflow from the rational synthesis of a novel compound, 6-fluoro-2,3-dihydroimidazo[1,2-a]pyridinium bromide, to its detailed structural elucidation via single-crystal X-ray crystallography. By comparing different crystallization techniques, we underscore the importance of methodical screening to obtain diffraction-quality crystals. The subsequent structural analysis, when compared with data from related fluorinated pyridines, reveals critical insights into how ionic character versus fluorine substitution patterns dictates solid-state packing. This foundational understanding is crucial for the rational design of new pharmaceutical compounds and functional materials with tailored solid-state properties.

References

  • Vasylyeva, V., Shishkin, O. V., Maleev, A. V., & Merz, K. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design. Available at: [Link]

  • Vasylyeva, V., Shishkin, O. V., Maleev, A. V., & Merz, K. (2016). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. American Chemical Society. Available at: [Link]

  • Coles, S. J., et al. (2018). Crystal structures and Hirshfeld surface analysis of a series of 4-O-arylperfluoropyridines. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

  • Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Available at: [Link]

  • University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]

  • International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. Available at: [Link]

  • Mootz, D., & Wussow, H. -G. (1981). Crystal structures of pyridine and pyridine trihydrate. The Journal of Chemical Physics. Available at: [Link]

  • University of Florida, Department of Chemistry. (2006). Crystallisation Techniques. Available at: [Link]

  • Staples, R. J. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Bromoethyl)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your laboratory personnel are paramount. This guide provides a detailed, experience-driven framework for the proper disposal of 2-(2-Bromoethyl)-3-fluoropyridine, a halogenated pyridine derivative. The procedures outlined here are designed to ensure safety, regulatory compliance, and environmental responsibility. This document moves beyond a simple checklist, delving into the chemical reasoning behind each step to empower you to make informed decisions in your laboratory.

Immediate Safety & Handling Directives

Assumed Hazard Classification: Based on analogous compounds, 2-(2-Bromoethyl)-3-fluoropyridine should be treated as:

  • Flammable: Keep away from heat, sparks, and open flames.[1][3]

  • Acutely Toxic: Harmful or fatal if swallowed, in contact with skin, or if inhaled.[1][6][7]

  • Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[1][6][7]

  • Respiratory Irritant: May cause respiratory irritation.[1][6][7]

Personal Protective Equipment (PPE)

A robust PPE protocol is your first line of defense. The following should be considered mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes that can cause serious eye irritation or damage.[4][8]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Always double-glove.Prevents skin contact, which can lead to irritation and systemic toxicity.[4]
Body Protection A flame-retardant lab coat.Protects against splashes and potential ignition.
Respiratory Use exclusively within a certified chemical fume hood.[1][3]Prevents inhalation of harmful vapors that can cause respiratory irritation and systemic toxicity.

Handling Protocol:

  • Always work in a well-ventilated area, preferably a certified chemical fume hood.[1][3]

  • Avoid direct contact with the skin, eyes, and clothing.[1][3]

  • Keep containers tightly closed when not in use.[4]

  • Use non-sparking tools and ground all equipment when handling larger quantities.[2][4]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[4]

Disposal Pathway Decision Framework

The primary goal of chemical disposal is to render the substance non-hazardous or to ensure its secure containment and destruction by a licensed facility. For 2-(2-Bromoethyl)-3-fluoropyridine, two main pathways can be considered: direct disposal of the unaltered chemical or chemical neutralization prior to disposal.

Disposal_Pathway cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Pathway 1: Chemical Neutralization cluster_3 Pathway 2: Direct Disposal Compound 2-(2-Bromoethyl)-3-fluoropyridine Waste Decision Is chemical neutralization feasible and safe in your lab? Compound->Decision Neutralization Perform Hydrolysis of Bromoethyl Group (see Protocol) Decision->Neutralization Yes Segregate Segregate as Halogenated Organic Waste Decision->Segregate No Verify Verify completion of reaction (e.g., TLC, GC-MS) Neutralization->Verify Neutralized_Waste Dispose of neutralized aqueous waste as per institutional guidelines Verify->Neutralized_Waste Container Use a dedicated, compatible, and properly labeled waste container Segregate->Container Storage Store in a cool, dry, well-ventilated area away from incompatibles Container->Storage Pickup Arrange for pickup by a licensed hazardous waste disposal service Storage->Pickup

Caption: Disposal decision workflow for 2-(2-Bromoethyl)-3-fluoropyridine.

Pathway 1: In-Lab Chemical Neutralization (Hydrolysis)

Scientific Rationale: The 2-(2-bromoethyl) side chain presents a chemically vulnerable point. The carbon-bromine bond in this alkyl halide-like structure is susceptible to nucleophilic substitution.[9][10] By reacting the compound with a hydroxide source, such as sodium hydroxide, in a suitable solvent, the bromine atom can be displaced to form a less hazardous alcohol, 2-(2-hydroxyethyl)-3-fluoropyridine. This hydrolysis reaction is a well-established method for the degradation of alkyl halides.[11]

Important Considerations:

  • This procedure should only be performed by personnel experienced with organic reactions.

  • The reaction itself will generate heat and should be conducted with appropriate temperature control.

  • The resulting product, while less hazardous than the starting material, should still be disposed of in accordance with institutional guidelines.

Experimental Protocol: Hydrolysis of 2-(2-Bromoethyl)-3-fluoropyridine
  • Preparation:

    • Don all required PPE and perform the entire procedure in a certified chemical fume hood.

    • For every 1 gram of 2-(2-Bromoethyl)-3-fluoropyridine waste, prepare a solution of 1.5 equivalents of sodium hydroxide (NaOH) in a mixture of water and a co-solvent like ethanol or THF to aid solubility.

    • Prepare a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reaction:

    • Dissolve the 2-(2-Bromoethyl)-3-fluoropyridine waste in the chosen co-solvent in the round-bottom flask.

    • Slowly add the aqueous NaOH solution to the stirring mixture. An exothermic reaction may occur.

    • Gently heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) if facilities are available.

  • Work-up and Disposal:

    • Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

    • Neutralize the excess NaOH by cautiously adding a dilute acid (e.g., hydrochloric acid) until the pH is between 6 and 8.

    • The resulting aqueous solution, containing 2-(2-hydroxyethyl)-3-fluoropyridine and salts, should be transferred to a designated aqueous waste container for disposal through your institution's hazardous waste program.

Pathway 2: Direct Disposal via Hazardous Waste Management

If in-lab neutralization is not feasible, the primary and most straightforward method of disposal is to treat 2-(2-Bromoethyl)-3-fluoropyridine as a halogenated organic hazardous waste.[12][13][14]

Step-by-Step Procedure for Direct Disposal
  • Waste Segregation:

    • It is critical to segregate halogenated organic waste from non-halogenated streams.[14][15] This is due to the different treatment methods required for their ultimate disposal; halogenated waste is typically incinerated at high temperatures.[14]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for "Halogenated Organic Waste."[13] The container must have a secure screw-top cap.

    • The container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents. Do not use abbreviations or chemical formulas.[13]

  • Accumulation and Storage:

    • Keep the waste container closed at all times, except when adding waste.[13]

    • Store the container in a cool, dry, and well-ventilated secondary containment unit, away from incompatible materials such as strong oxidizing agents and acids.[4]

  • Arranging for Disposal:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from your Environmental Health and Safety (EHS) department or a licensed contractor.

Spill Management and Decontamination

Accidents can happen, and a clear, actionable spill response plan is essential.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Situation: From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's emergency response team immediately.

  • Containment (for small, manageable spills):

    • Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for solvents.[2][3]

    • Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection:

    • Carefully collect the absorbent material using non-sparking tools and place it in a designated, sealable container for hazardous waste.

  • Decontamination:

    • Decontaminate the spill area with a suitable laboratory detergent and water.

    • Collect all decontamination materials (sponges, wipes, etc.) and dispose of them as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department as per your institution's policy.

This guide provides a comprehensive operational and disposal plan for 2-(2-Bromoethyl)-3-fluoropyridine, grounded in established safety protocols and chemical principles. By understanding the "why" behind each step, you can enhance the safety culture within your laboratory and ensure responsible stewardship of chemical reagents from acquisition to disposal.

References

Sources

Personal protective equipment for handling 2-(2-Bromoethyl)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-(2-Bromoethyl)-3-fluoropyridine .[1][2]

Notice: This compound is a primary alkylating agent containing a "mustard-like" pharmacophore (2-bromoethyl group).[1] It possesses significantly higher toxicity and reactivity risks than standard halogenated pyridines. Strict adherence to these protocols is required to prevent delayed chemical burns and DNA alkylation.

Part 1: Chemical Identity & Hazard Profiling

Compound: 2-(2-Bromoethyl)-3-fluoropyridine CAS Number: 2229578-04-3 (Free base form; verify specific batch COA) Molecular Formula: C₇H₇BrFN Physical State: Typically a low-melting solid or viscous oil (depending on purity).[1]

The "Why" Behind the Hazard (Expert Insight)

Unlike standard aryl halides (e.g., 2-bromo-3-fluoropyridine), this molecule features a 2-bromoethyl side chain .[1]

  • Alkylating Potential: The carbon adjacent to the bromine is a primary alkyl center, highly susceptible to nucleophilic attack by biological macromolecules (DNA, proteins). This creates a risk of mutagenicity and sensitization.

  • Vesicant Activity: The structure resembles nitrogen mustard precursors. Upon skin contact, it can penetrate and cause delayed blistering or deep tissue necrosis that may not be immediately painful.

  • Cyclization Risk: In solution, this molecule can undergo intramolecular cyclization to form a reactive pyridinium salt. This instability can lead to pressure buildup in sealed vials if not stored cold.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient . The following matrix is the required standard for handling this specific alkylator.

Zone Required PPE Technical Justification
Hand Protection (Routine) Double Nitrile Gloves (min.[1] 5 mil outer, 4 mil inner)Color Indicator System: Wear a dark inner glove and light outer glove to visualize tears. Change immediately upon any splash. Nitrile provides only splash protection against alkyl bromides.
Hand Protection (Spill/High Risk) Silver Shield / Laminate (under Nitrile)Permeation Barrier: Alkyl halides can permeate nitrile in <15 mins. Laminate gloves provide >4-hour breakthrough time for broad-spectrum organic halides.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)Primary Control: Volatility is moderate, but aerosols are highly toxic. N95s are useless against organic vapors.
Eye/Face Chemical Splash Goggles + Face Shield Corrosivity: Vapors can cause lachrymation and corneal damage. Safety glasses do not seal against creeping vapors.
Body Tyvek® Lab Coat or Chem-Resistant ApronAbsorbency: Cotton lab coats absorb and hold alkylators against the skin.[1] Tyvek repels splashes.

Part 3: Operational Protocols

A. Storage & Stability
  • Temperature: Store at -20°C . Room temperature storage accelerates cyclization/polymerization.

  • Atmosphere: Store under Argon or Nitrogen . Moisture triggers hydrolysis, releasing corrosive Hydrogen Bromide (HBr).

  • Container: Amber glass with a Teflon-lined cap.[1] Parafilm is insufficient; use electrical tape for long-term sealing.[1]

B. Synthesis & Handling Workflow
  • Weighing: Never weigh this compound on an open bench. Move the balance into the fume hood or use a tared, closed vial transfer method.

  • Solvent Choice: Avoid nucleophilic solvents (e.g., Methanol, Water) unless intended for reaction. Use DCM, THF, or Toluene.

  • Quenching (Deactivation):

    • Do not dispose of active excess reagent directly.

    • Protocol: Treat waste streams with a solution of 10% Sodium Thiosulfate or Ethanolamine for 24 hours. This chemically destroys the alkylating bromide moiety, converting it to a benign thioether or amine.

Part 4: Emergency Response & Visualizations

PPE Selection Logic Flow

Use this logic to determine the necessary protection level based on your operation.

PPE_Logic Start Operation Type SmallScale Small Scale (<100 mg) Closed Transfer Start->SmallScale LargeScale Large Scale (>100 mg) Open Handling Start->LargeScale Spill Spill Cleanup Start->Spill RoutinePPE Standard Protocol: Double Nitrile Gloves Fume Hood Goggles SmallScale->RoutinePPE Low Exposure Risk HighRiskPPE High Risk Protocol: Silver Shield Liners Face Shield Tyvek Sleeves LargeScale->HighRiskPPE Splash Risk Spill->HighRiskPPE Direct Contact Risk

Figure 1: Decision tree for selecting appropriate PPE based on exposure risk.[1]

Spill Response Workflow

Critical: Do not use water. Water hydrolysis releases HBr gas, expanding the contamination zone.

Spill_Response Detect Spill Detected Evacuate 1. Evacuate & Post Signage (Allow aerosols to settle) Detect->Evacuate DonPPE 2. Don PPE: Silver Shield Gloves Resp. Protection Evacuate->DonPPE Absorb 3. Absorb: Use Vermiculite or Dry Sand DonPPE->Absorb Deactivate 4. Deactivate: Apply 10% Sodium Thiosulfate to waste bag Absorb->Deactivate Dispose 5. Disposal: Label as 'Halogenated Organic' + 'Alkylating Agent' Deactivate->Dispose

Figure 2: Step-by-step spill response protocol emphasizing chemical deactivation.

Part 5: References

  • Sigma-Aldrich. Safety Data Sheet: 2-(2-Bromoethyl)pyridine (Analogous Hazard Data).[1] Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Working with Chemicals of High Toxicity. Retrieved from [1]

  • PubChem. Compound Summary: 2-(2-Bromoethyl)pyridine.[1] (Structural analog for reactivity profile). Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [1]

  • ECHA (European Chemicals Agency). Registration Dossier: Alkyl Bromides - General Hazards. Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.